molecular formula C10H11NO B1269101 4-(2-Hydroxypropan-2-yl)benzonitrile CAS No. 77802-22-3

4-(2-Hydroxypropan-2-yl)benzonitrile

Cat. No.: B1269101
CAS No.: 77802-22-3
M. Wt: 161.2 g/mol
InChI Key: FJDCEKDPEOIGEJ-UHFFFAOYSA-N
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Description

4-(2-Hydroxypropan-2-yl)benzonitrile is a chemical compound of interest in organic chemistry and materials science research. The structure of this compound, which incorporates both a nitrile group and a hydroxypropan-2-yl substituent on a benzene ring, suggests potential utility as a versatile synthetic intermediate or building block for more complex molecules. Researchers may employ it in the development of novel polymers, liquid crystals, or pharmaceutical candidates. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the specific product certificate of analysis for detailed quality control information and handling instructions. Specific applications and mechanistic studies for this particular compound are not detailed in the current literature, highlighting an area for potential investigative work.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-hydroxypropan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDCEKDPEOIGEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343405
Record name 4-(2-hydroxypropan-2-yl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77802-22-3
Record name 4-(2-hydroxypropan-2-yl)benzonitrile
Source EPA DSSTox
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Record name 4-(2-hydroxypropan-2-yl)benzonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Technical Monograph: Strategic Synthesis of 4-(2-Hydroxypropan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 4-(2-hydroxypropan-2-yl)benzonitrile (CAS: 101623-21-6) represents a classic challenge in chemoselectivity. As a critical intermediate for the non-steroidal aromatase inhibitor Letrozole , the molecule features two antagonistic functional groups: a tertiary alcohol (sensitive to dehydration) and a nitrile (sensitive to nucleophilic attack and hydrolysis).

The Chemoselectivity Paradox

A naive retrosynthetic analysis might suggest the direct addition of methylmagnesium bromide (MeMgBr) to 4-acetylbenzonitrile . However, this approach is fundamentally flawed in high-purity applications. Grignard reagents are highly nucleophilic toward the cyano group, leading to the formation of imines (which hydrolyze to ketones) rather than the desired tertiary alcohol.

Therefore, the "Halogen-First, Nitrile-Last" strategy is the authoritative protocol for laboratory and pilot-scale synthesis. This guide details the two-stage synthesis starting from Methyl 4-bromobenzoate , ensuring the tertiary alcohol is established before the sensitive nitrile group is introduced.

Reaction Pathway Visualization

The following diagram outlines the strategic workflow, contrasting the robust "Ester Route" against the flawed "Direct Grignard" approach.

G Start Methyl 4-bromobenzoate (Starting Material) Inter 2-(4-bromophenyl)propan-2-ol (Stable Intermediate) Start->Inter 1. MeMgBr (2.2 eq) 2. NH4Cl (aq) Target 4-(2-Hydroxypropan-2-yl)benzonitrile (Target Molecule) Inter->Target CuCN (DMF, Reflux) OR Pd-Catalyzed Cyanation Flawed 4-Acetylbenzonitrile Flawed->Target Requires Cryogenic/CeCl3 (Not Scalable) SideProduct Imine / Ketone Mixtures (Side Products) Flawed->SideProduct MeMgBr (Lack of Chemoselectivity)

Figure 1: Strategic pathway favoring the "Halogen-First" route to avoid nitrile side-reactions.

Protocol A: Formation of the Tertiary Alcohol

Objective: Convert Methyl 4-bromobenzoate to 2-(4-bromophenyl)propan-2-ol.

Mechanistic Insight

The ester moiety undergoes a double nucleophilic addition. The first equivalent of MeMgBr generates the ketone (4-bromoacetophenone) in situ, which is more reactive than the starting ester, leading to immediate consumption by the second equivalent of Grignard.

Experimental Procedure
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and pressure-equalizing addition funnel.

  • Reagents:

    • Methyl 4-bromobenzoate: 10.0 g (46.5 mmol)

    • Anhydrous THF: 100 mL

    • Methylmagnesium bromide (3.0 M in ether): 35 mL (105 mmol, 2.25 eq)

  • Execution:

    • Dissolve the ester in THF and cool to 0°C (ice bath).

    • Add MeMgBr dropwise over 30 minutes. Critical: Maintain internal temperature < 10°C to prevent side reactions.

    • Allow the reaction to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench & Workup:

    • Cool back to 0°C.

    • Slowly quench with saturated aqueous NH4Cl (50 mL). Caution: Exothermic.

    • Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification:

    • The crude usually solidifies. Recrystallize from Hexane/EtOAc to obtain white crystals.

    • Target Yield: 85-92%.

Protocol B: The Cyanation (The Critical Step)

Objective: Convert the aryl bromide to the aryl nitrile without dehydrating the alcohol.

Two methods are presented: The classical industrial method (Method B1) and the modern catalytic method (Method B2).

Method B1: Rosenmund-von Braun Reaction (Classical)

Best for cost-efficiency and robustness.

  • Reagents:

    • 2-(4-bromophenyl)propan-2-ol: 5.0 g (23.2 mmol)

    • Copper(I) Cyanide (CuCN): 2.5 g (28 mmol, 1.2 eq)

    • DMF (Dimethylformamide): 50 mL (Anhydrous)

  • Execution:

    • Combine reagents in a flask.

    • Heat to 140°C for 12-16 hours. Note: The high temperature is necessary for aryl bromides but risks alcohol dehydration. Monitor closely.

  • Workup (The Oxidative Decomposition):

    • Cool to 60°C. Pour into a solution of FeCl3 (aq) or Ethylenediamine (10% aq) to decompose the stable Cu-complex.

    • Vigorous stirring for 30 mins is required to break the complex.

    • Extract with Toluene or EtOAc.

Method B2: Pd-Catalyzed Cyanation (Modern)

Best for purity and mild conditions.

  • Reagents:

    • Substrate: 5.0 g

    • Zn(CN)2: 1.6 g (0.6 eq)

    • Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3/dppf.

    • Solvent: DMF or NMP.

  • Execution:

    • Degas the solvent (sparge with Argon for 20 mins).

    • Heat to 80-100°C for 4-6 hours.

  • Advantage: Lower temperature significantly reduces the risk of eliminating the tertiary alcohol to form the styrene derivative (4-isopropenylbenzonitrile).

Data Summary & Characterization

The following table summarizes the expected analytical data for validation.

ParameterSpecificationNotes
Appearance White to off-white crystalline solid
Melting Point 78 - 80°CSharp range indicates high purity.
1H NMR (CDCl3) δ 7.65 (d, 2H), 7.58 (d, 2H), 1.60 (s, 6H)Aromatic AB system + singlet methyls.
IR Spectroscopy ~2230 cm⁻¹ (CN stretch), ~3450 cm⁻¹ (OH)Distinct nitrile peak is mandatory.
Mass Spec (ESI) [M+H]+ = 162.09 (Calc)Often shows [M-OH]+ (144) due to fragmentation.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Step 1) Moisture in THF or old Grignard reagent.Distill THF over Na/Benzophenone; titrate Grignard.
Styrene Impurity Dehydration during Cyanation (Step 2).Reduce reaction temp; switch from CuCN (140°C) to Pd-Cat (80°C).
Blue Aqueous Layer Incomplete Copper removal (Method B1).Wash organic layer with 10% NH4OH until colorless.

Safety & Scalability Considerations

  • Cyanide Hazard: Both CuCN and Zn(CN)2 liberate HCN upon contact with acid. All workups must be performed in a well-ventilated fume hood. Keep a bleach bath (sodium hypochlorite) ready to neutralize spills and glassware.

  • Exotherm Control: The Grignard addition (Step 1) is highly exothermic. On a pilot scale (>100g), active cooling and dosing pumps are required to prevent thermal runaway.

References

  • Letrozole Synthesis Overview

    • Process for preparation of Letrozole and its intermediates.[1] US Patent 8,198,460 B2. (2012).

  • Rosenmund-von Braun Reaction (Cyanation)

    • Zanon, J., Klapars, A., & Buchwald, S. L. (2003).[2] Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides.[3] Journal of the American Chemical Society, 125(10), 2890–2891.

  • Grignard Reagent Handling

    • Preparation of Grignard Reagents. Organic Syntheses, Coll. Vol. 1, p.226.
  • Palladium-Catalyzed Cyanation

    • Cyanation of Aryl Halides with Less Toxic Cyanating Agents.[4] Chemical Reviews, 2011, 111, 3, 1975–2021.

Sources

An In-depth Technical Guide to the Physical Properties of 4-(2-Hydroxypropan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the key physical properties of 4-(2-Hydroxypropan-2-yl)benzonitrile, a versatile intermediate in pharmaceutical synthesis. The following sections detail its fundamental physicochemical characteristics, supported by established experimental protocols and theoretical principles. This document is intended to serve as a practical resource for laboratory researchers and professionals in the field of drug development.

Introduction: The Significance of 4-(2-Hydroxypropan-2-yl)benzonitrile

4-(2-Hydroxypropan-2-yl)benzonitrile, with the CAS number 77802-22-3, is an aromatic organic compound that incorporates both a nitrile and a tertiary alcohol functional group.[1][2] This unique combination of functionalities makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, while the tertiary alcohol provides a site for further chemical modification. A thorough understanding of its physical properties is paramount for its effective use in synthetic chemistry, influencing reaction kinetics, purification strategies, and formulation development.

Core Physical Properties

A summary of the known physical and chemical properties of 4-(2-Hydroxypropan-2-yl)benzonitrile is presented below. This data is essential for predicting its behavior in various chemical and physical processes.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO[2]
Molecular Weight 161.20 g/mol [2]
Melting Point 49-51 °C[1]
Boiling Point 299.0 ± 23.0 °C (Predicted)[1]
Density 1.09 ± 0.1 g/cm³[1]
pKa 14.12 ± 0.29[1]
Purity ≥95% or ≥97% (supplier dependent)[2][3]

Experimental Determination of Physical Properties

The following sections outline the standardized experimental protocols for determining the key physical properties of 4-(2-Hydroxypropan-2-yl)benzonitrile. The rationale behind the selection of these methods is grounded in their accuracy, reproducibility, and relevance to pharmaceutical development.

Boiling Point Determination

The boiling point is a critical parameter for distillation-based purification and for assessing the compound's volatility. As only a predicted boiling point is readily available, experimental determination is crucial for accurate process development.

Causality Behind Experimental Choice: The Thiele tube method is a classic and reliable technique for determining the boiling point of small quantities of a liquid, making it ideal for research and development settings where sample availability may be limited. It relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Experimental Protocol: Thiele Tube Method

  • Sample Preparation: A small amount (approximately 0.5 mL) of molten 4-(2-Hydroxypropan-2-yl)benzonitrile is placed in a small test tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

  • Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_procedure Procedure Sample Molten Sample in Test Tube Capillary Inverted Capillary Tube Thermometer Thermometer ThieleTube Thiele Tube with Oil Heat Gently Heat Side Arm ObserveBubbles Observe Steady Stream of Bubbles Heat->ObserveBubbles causes Cool Remove Heat and Cool ObserveBubbles->Cool then RecordTemp Record Temperature at Liquid Entry Cool->RecordTemp leads to BoilingPoint BoilingPoint RecordTemp->BoilingPoint is the

Figure 1: Workflow for Boiling Point Determination.

Solubility Assessment

Solubility is a critical determinant of a drug's bioavailability and is essential for designing appropriate formulations. The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility.

Causality Behind Experimental Choice: The shake-flask method directly measures the equilibrium solubility of a compound in a given solvent, providing a definitive value that is crucial for pre-formulation studies. By agitating an excess of the solid compound in the solvent for an extended period, a saturated solution is formed, allowing for the accurate determination of the maximum dissolved concentration.

Experimental Protocol: Shake-Flask Method

  • Sample Preparation: An excess amount of solid 4-(2-Hydroxypropan-2-yl)benzonitrile is added to a known volume of the desired solvent (e.g., water, ethanol, methanol, acetone, benzene, carbon tetrachloride) in a sealed flask.[4]

  • Equilibration: The flask is agitated in a constant temperature water bath (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

  • Concentration Analysis: The concentration of 4-(2-Hydroxypropan-2-yl)benzonitrile in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The solubility is reported in units of mass per unit volume (e.g., mg/mL or g/100 g).

SolubilityAssessment cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis AddExcess Add Excess Solid to Solvent Agitate Agitate at Constant Temperature AddExcess->Agitate then Separate Separate Solid and Liquid Phases Agitate->Separate after equilibrium Analyze Analyze Supernatant Concentration (HPLC) Separate->Analyze to determine Solubility Solubility Analyze->Solubility which is the

Figure 2: Workflow for Solubility Assessment.

Refractive Index Measurement

The refractive index is a fundamental physical property that is useful for identifying and confirming the purity of liquid substances.

Causality Behind Experimental Choice: The Abbe refractometer is a standard laboratory instrument that provides a rapid and accurate measurement of the refractive index of a liquid. It operates on the principle of measuring the critical angle of total internal reflection between a prism of known refractive index and the sample.

Experimental Protocol: Abbe Refractometer

  • Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: A few drops of molten 4-(2-Hydroxypropan-2-yl)benzonitrile are placed on the surface of the measuring prism.

  • Measurement: The prisms are closed, and the light source is positioned. The user looks through the eyepiece and adjusts the controls until the field of view is divided into a light and a dark region. The dividing line is brought into sharp focus and aligned with the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature of the measurement should also be recorded, as the refractive index is temperature-dependent.

RefractiveIndexMeasurement cluster_preparation Preparation cluster_measurement Measurement Calibrate Calibrate Refractometer ApplySample Apply Molten Sample to Prism Calibrate->ApplySample then Adjust Adjust for Light/Dark Field ApplySample->Adjust then Align Align Dividing Line with Crosshairs Adjust->Align then Read Read Refractive Index and Temperature Align->Read to obtain RefractiveIndex RefractiveIndex Read->RefractiveIndex the

Figure 3: Workflow for Refractive Index Measurement.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 4-(2-Hydroxypropan-2-yl)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹³C NMR Spectroscopy: A ¹³C NMR spectrum is available on PubChem, which can be used to identify the number of unique carbon environments in the molecule.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a related compound, 4-hydroxybenzonitrile, is available in the NIST Chemistry WebBook and can provide some insight into the expected vibrational modes.[6] For 4-(2-Hydroxypropan-2-yl)benzonitrile, the key expected absorption bands would be:

  • O-H stretch: A broad band in the region of 3600-3200 cm⁻¹ corresponding to the hydroxyl group.

  • C≡N stretch: A sharp, medium-intensity band around 2230-2220 cm⁻¹ due to the nitrile group.

  • C-H stretch (aromatic and aliphatic): Bands in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.

  • C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

  • C-O stretch: A band in the 1260-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.

  • Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 161, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: GC-MS data available on PubChem indicates a top peak at m/z = 146.[5] This likely corresponds to the loss of a methyl group (CH₃, 15 Da) from the molecular ion, a common fragmentation pathway for tertiary alcohols. Another significant peak is observed at m/z = 43, which could correspond to the isopropyl cation, (CH₃)₂CH⁺. A detailed analysis of the full mass spectrum would be necessary to elucidate the complete fragmentation pathway. Predicted collision cross-section values for various adducts are also available, which can be useful for more advanced mass spectrometry studies.[7]

Conclusion

This technical guide has provided a detailed overview of the key physical properties of 4-(2-Hydroxypropan-2-yl)benzonitrile, a compound of significant interest in pharmaceutical research and development. The presented data, along with the detailed experimental protocols, offer a solid foundation for researchers working with this molecule. While some experimental data, such as the boiling point and refractive index, are not yet publicly available, the provided methodologies offer a clear path for their determination. A comprehensive understanding of these physical properties is essential for the successful application of 4-(2-Hydroxypropan-2-yl)benzonitrile in the synthesis of novel chemical entities.

References

  • CAS 77802-22-3 | 4-(2-Hydroxypropan-2-yl)benzonitrile | MFCD00096234. (n.d.). Hoffman Fine Chemicals. Retrieved February 14, 2026, from [Link]

  • Kiper, R. A. (n.d.). Properties of substance: benzonitrile. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2-Hydroxypropan-2-yl)benzonitrile. PubChem Compound Database. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2-hydroxypropan-2-yl)benzonitrile. PubChemLite. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3-(propan-2-yl)benzonitrile. PubChem Compound Database. Retrieved February 14, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-hydroxy-. In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

  • Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved February 14, 2026, from [Link]

  • Sharma, V. K. (2022). FT-IR and FT RAMAN SPECTRA of 4-Chloro 2 Methyl Benzonitrile. International Journal of Trend in Scientific Research and Development, 6(3), 11-14.
  • Singh, R. P., & P. (2021, November 19). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods. Heliyon, 7(11), e08429. [Link]

  • Wikipedia contributors. (2023, December 27). Benzonitrile. In Wikipedia, The Free Encyclopedia. Retrieved February 14, 2026, from [Link]

  • Zhang, Y., Kappe, C. O., & G. (2023, November). Synthesis, Characterization, and Impact of Water on the Stability of Postmodified Schiff Base Containing Metal–Organic Frameworks. Inorganic Chemistry, 62(48), 19486-19495. [Link]

Sources

"safety and handling of 4-(2-Hydroxypropan-2-yl)benzonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-(2-Hydroxypropan-2-yl)benzonitrile

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 4-(2-hydroxypropan-2-yl)benzonitrile (CAS No. 77802-22-3). The protocols and recommendations herein are synthesized from authoritative safety data sheets and established laboratory safety principles to ensure a self-validating system of risk mitigation.

Compound Profile and Hazard Identification

4-(2-Hydroxypropan-2-yl)benzonitrile is a solid organic compound featuring a benzonitrile core substituted with a tertiary alcohol group.[1] Understanding its chemical and physical properties is fundamental to a robust safety assessment.

Chemical and Physical Properties

A summary of the key physical and chemical data for 4-(2-hydroxypropan-2-yl)benzonitrile is presented below. This data is critical for predicting its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO[1][2]
Molecular Weight 161.20 g/mol [1][2]
Appearance Solid[3]
Melting Point 110 - 113 °C (230 - 235 °F)[3]
CAS Number 77802-22-3[2]
XLogP3 1.3[4]
GHS Hazard Classification

Globally Harmonized System (GHS) classifications provide a standardized framework for hazard communication. While a specific, comprehensive GHS classification for this exact compound is not universally available, data for structurally similar compounds like 4-hydroxybenzonitrile and general benzonitriles allows for a well-grounded hazard assessment. The primary hazards are associated with irritation and potential toxicity, characteristic of the benzonitrile functional group.[3][5][6][7]

Hazard ClassHazard StatementGHS CodeSignal Word
Skin Corrosion/IrritationCauses skin irritationH315Warning
Serious Eye Damage/IrritationCauses serious eye irritationH319Warning
Specific Target Organ ToxicityMay cause respiratory irritationH335Warning
Hazardous to the Aquatic EnvironmentHarmful to aquatic lifeH402(none)

Note: This classification is based on data for 4-hydroxybenzonitrile as a close structural analog.[3] Benzonitrile itself is classified as harmful if swallowed or in contact with skin.[5][8][9] Therefore, a conservative approach assuming similar or greater toxicity is warranted.

Risk Assessment and Mitigation: The Hierarchy of Controls

A systematic approach to safety involves implementing controls in a hierarchical order. This model prioritizes engineering and administrative controls over personal protective equipment (PPE), as they provide more reliable and collective protection.

Hierarchy_of_Controls Elimination Elimination (Not feasible for specific research) Substitution Substitution (Consider less hazardous analogs if possible) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls model, adapted for laboratory use of this compound.

Standard Operating Procedures (SOPs)

Adherence to well-defined SOPs is critical for minimizing exposure and ensuring reproducible safety outcomes.

Engineering Controls

The primary engineering control for handling 4-(2-hydroxypropan-2-yl)benzonitrile, especially when weighing the solid or creating solutions, is a certified chemical fume hood.[10][11]

  • Causality: A fume hood is essential because the compound is classified as a respiratory irritant (H335).[3] Handling the solid can generate dust, which, if inhaled, can cause irritation.[3] The fume hood provides local exhaust ventilation to capture and remove these airborne particles, protecting the operator's respiratory system.[7][12]

Personal Protective Equipment (PPE)

Appropriate PPE provides a final barrier between the researcher and the chemical. The selection must be based on the identified hazards of skin irritation, eye irritation, and potential toxicity.[3][7]

ProtectionSpecificationRationale and Source
Hand Protection Nitrile gloves, inspected before use.Benzonitrile and its derivatives can be harmful in contact with skin.[5][9] Gloves must be handled with proper removal technique to avoid contaminating the user.[13]
Eye Protection ANSI Z87.1-compliant chemical splash goggles.The compound is a serious eye irritant (H319).[3] Goggles provide a seal around the eyes to protect from dust particles and accidental splashes.
Skin/Body Protection A buttoned lab coat and closed-toe shoes.Protects against skin contact from spills. Contaminated clothing should be removed immediately and laundered before reuse.[3][7]
Respiratory Protection Not required if handled within a fume hood. If dusts are generated outside a hood, a P2 or N95 particulate filter respirator may be necessary.Required to prevent respiratory irritation (H335) in cases of inadequate ventilation.[3]
Safe Handling and Use Protocol

The following step-by-step protocol outlines the safe workflow for handling this compound.

Safe_Handling_Workflow Prep 1. Preparation - Confirm fume hood is operational. - Don all required PPE. Weigh 2. Weighing & Transfer - Conduct all transfers within the fume hood. - Use a spatula; avoid creating dust. Prep->Weigh Use 3. Experimental Use - Keep containers closed when not in use. - Maintain work within fume hood. Weigh->Use Cleanup 4. Decontamination & Cleanup - Wipe down surfaces with an appropriate solvent. - Dispose of contaminated materials as hazardous waste. Use->Cleanup Store 5. Storage - Seal container tightly. - Store in a designated, locked-up location. Cleanup->Store

Caption: A standard workflow for the safe handling of 4-(2-hydroxypropan-2-yl)benzonitrile.

Storage and Disposal

Proper storage and disposal are crucial for long-term safety and environmental protection.

Storage Conditions
  • Requirement: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][3] The storage location should be locked up or otherwise accessible only to authorized personnel.[3][8]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[5][7]

  • Causality: A tightly sealed container prevents potential contamination and exposure to atmospheric moisture. Storing away from incompatible materials prevents potentially hazardous reactions. The tertiary alcohol moiety, while less reactive than primary or secondary alcohols, should still be handled with care regarding ignition sources, a general best practice for all organic compounds.[10][11]

Waste Disposal
  • Procedure: All waste material, including contaminated consumables (e.g., gloves, wipes) and surplus compound, must be disposed of as hazardous chemical waste.[3] Do not mix with other waste streams.[3]

  • Environmental Precaution: Avoid release into the environment, as the compound is classified as harmful to aquatic life (H402).[3] Do not let the product enter drains.[3] Disposal must be conducted through a licensed disposal company in accordance with all local, state, and federal regulations.[3]

Emergency Procedures

Preparedness for accidental exposure or spills is a non-negotiable component of laboratory safety.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.[3]

Exposure RouteActionRationale
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Call a POISON CENTER or doctor if you feel unwell.[3]Removes the individual from the source of exposure and addresses respiratory irritation.[3]
Skin Contact Immediately take off all contaminated clothing. Rinse skin with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[3]Prompt decontamination is necessary to mitigate skin irritation (H315) and prevent absorption.[3][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] Call an ophthalmologist.[3]Immediate and prolonged irrigation is critical to minimize damage from a serious eye irritant (H319).[3]
Ingestion Rinse mouth. Immediately make the victim drink water (two glasses at most). Consult a physician.[3] Do not induce vomiting.[13]Dilutes the substance in the stomach. Benzonitriles are harmful if swallowed.[5][9]
Spill Response

The appropriate response to a spill depends on its scale and location.

Spill_Response_Decision_Tree Start Spill Occurs CheckSize Is the spill large or uncontained? Start->CheckSize Evacuate Evacuate the area. Alert EH&S. Consult emergency procedures. CheckSize->Evacuate Yes SmallSpill Is the spill small and contained? CheckSize->SmallSpill No SmallSpill->Evacuate No / Unsure Cleanup Ensure proper PPE is worn. Cover spill with absorbent material. Take up dry, avoid creating dust. Collect in a sealed container for hazardous waste. SmallSpill->Cleanup Yes Ventilate Ensure adequate ventilation. Cleanup->Ventilate End Decontaminate area. Ventilate->End

Caption: A decision tree for responding to a spill of 4-(2-hydroxypropan-2-yl)benzonitrile.

References

  • National Center for Biotechnology Information. (n.d.). 4-(2-Hydroxypropan-2-yl)benzonitrile. PubChem. Retrieved from [Link]

  • Loba Chemie. (2016). Benzonitrile for Synthesis MSDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3-(propan-2-yl)benzonitrile. PubChem. Retrieved from [Link]

  • National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory. Retrieved from [Link]

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Benzonitrile. Retrieved from [Link]

  • Australian Government Department of Health. (2019). Benzonitrile: Human health tier II assessment. Retrieved from [Link]

  • UCLA Environment, Health & Safety. (2018). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. Retrieved from [Link]

  • Chem Service. (2015). Safety Data Sheet for Benzonitrile. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(2-hydroxypropan-2-yl)benzonitrile (C10H11NO). Retrieved from [Link]

  • Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Cerritos College. (n.d.). Safety in the Chemistry Laboratory. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

Sources

Methodological & Application

"Grignard reaction for 4-(2-Hydroxypropan-2-yl)benzonitrile synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Chemoselective Synthesis of 4-(2-Hydroxypropan-2-yl)benzonitrile

Executive Summary & Strategic Context

The synthesis of 4-(2-Hydroxypropan-2-yl)benzonitrile (CAS: 1138444-80-0) is a critical gateway step in the manufacturing of second-generation androgen receptor antagonists, most notably Enzalutamide (MDV3100).

The central chemical challenge in this synthesis is the "Grignard Dilemma" : the requirement to perform a nucleophilic addition to an ester or ketone functionality while preserving a highly reactive nitrile (


) group on the same aromatic ring. Standard Grignard conditions often lead to "over-addition," where the reagent attacks the nitrile to form an imine (hydrolyzing to a ketone), destroying the target pharmacophore.

This Application Note details a Kinetic Control Protocol that leverages temperature-dependent reactivity differentials to achieve


 chemoselectivity. We focus on the double-addition of methylmagnesium bromide (MeMgBr) to Methyl 4-cyanobenzoate , the most scalable and cost-effective industrial route.

Mechanistic Theory: The Kinetic Hierarchy

To achieve chemoselectivity, one must exploit the electrophilicity gap between the ester/ketone and the nitrile.

Functional GroupElectrophilicity (

)
Reactivity with MeMgBr (

)
Outcome at -10°C
Ketone (Intermediate)HighFast (

)
Rapid conversion to

alkoxide.
Ester (Starting Material)ModerateMedium (

)
Conversion to ketone (then alcohol).
Nitrile (Side Reaction)LowSlow (

)
Remains inert (if

).

The Critical Pathway:

  • Step 1 (

    
    ):  MeMgBr attacks the ester (Methyl 4-cyanobenzoate) to form a hemiacetal magnesium salt, which collapses to 4-acetylbenzonitrile  (transient ketone).
    
  • Step 2 (

    
    ):  The transient ketone is more electrophilic than the starting ester. It immediately consumes a second equivalent of MeMgBr to form the tertiary magnesium alkoxide .
    
  • The Trap (

    
    ):  If the temperature rises or excess reagent is uncontrolled, MeMgBr attacks the nitrile to form the imine magnesium salt.
    

Success Condition:


.
We maintain this hierarchy by strictly controlling Temperature (

) and Addition Rate (

).

Experimental Protocol

Reagents & Equipment[1][2][3][4][5]
  • Substrate: Methyl 4-cyanobenzoate (Purity

    
    ).[1][2]
    
  • Reagent: Methylmagnesium bromide (3.0 M in Diethyl Ether). Note: Ether is preferred over THF for this specific selectivity due to tighter solvation of the Mg cation, slightly reducing reactivity toward the nitrile.

  • Solvent: Anhydrous Tetrahydrofuran (THF) (Water

    
     ppm).
    
  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    
  • Equipment: 3-Neck flask, Nitrogen atmosphere, internal temperature probe, pressure-equalizing addition funnel.

Step-by-Step Methodology

Phase A: System Preparation

  • Flame-dry a 500 mL 3-neck round-bottom flask under

    
     flow.
    
  • Charge Methyl 4-cyanobenzoate (16.1 g, 100 mmol) and Anhydrous THF (160 mL).

  • Stir until fully dissolved.

  • CRITICAL: Cool the system to internal temperature -15°C to -10°C using an acetone/dry ice or glycol chiller bath.

Phase B: The Chemoselective Addition 5. Charge the addition funnel with MeMgBr (70 mL, 210 mmol, 2.1 equiv). 6. Begin dropwise addition.

  • Rate: Adjust to maintain internal temperature below -5°C .
  • Observation: A slight exotherm is normal. If temp spikes
    
    
    , pause immediately. The nitrile attack activation energy barrier is crossed significantly above
    
    
    .
  • After addition is complete, stir at -5°C for 60 minutes .
  • Validation: Pull a 50
    
    
    L aliquot, quench in MeOH, and check via TLC (Hexane:EtOAc 3:1) or HPLC.[3][1][4] Target: Disappearance of ester and transient ketone.

Phase C: Controlled Quench 8. CRITICAL: Do not pour the reaction mixture into water (exotherm risk). 9. Add Saturated


  (50 mL) dropwise to the reaction vessel while keeping the temp 

.
  • Chemistry: This protonates the alkoxide to the alcohol without hydrolyzing the nitrile (which requires strong acid/heat).
  • Allow to warm to Room Temperature (RT).

Phase D: Workup & Isolation 11. Dilute with Ethyl Acetate (200 mL) and Water (100 mL). 12. Separate phases. Wash organic layer with Brine (2 x 100 mL). 13. Dry over


, filter, and concentrate under reduced pressure (

). 14. Purification: Recrystallize from Hexane/Toluene (if necessary) or use directly if purity

.

Process Visualization

Reaction Mechanism & Pathway

The following diagram illustrates the competitive pathways and the "Kinetic Sweet Spot" utilized in this protocol.

GrignardPathways Start Methyl 4-cyanobenzoate (Ester-Nitrile) Intermediate 4-Acetylbenzonitrile (Transient Ketone) Start->Intermediate MeMgBr (1 eq) -10°C (Fast) SideProduct Imine Salt (Impurity) Start->SideProduct MeMgBr >0°C (Slow) Product Target Alkoxide (Pre-Quench) Intermediate->Product MeMgBr (2nd eq) -10°C (Very Fast) Intermediate->SideProduct Over-addition Product->SideProduct Excess Reagent High Temp Final 4-(2-Hydroxypropan-2-yl)benzonitrile Product->Final NH4Cl (aq) Protonation

Caption: Kinetic pathway showing the rapid double-addition to the ester vs. the slow, temperature-dependent attack on the nitrile.

Operational Workflow

Workflow Setup Setup: Anhydrous THF N2 Atmosphere Cooling Cooling: Stabilize at -15°C Setup->Cooling Addition Addition: MeMgBr (2.1 eq) Rate: Keep T < -5°C Cooling->Addition Hold Reaction Hold: 60 min @ -5°C Addition->Hold Check IPC: HPLC/TLC Check for Ketone consumption Hold->Check Check->Hold Incomplete (Add 0.1 eq MeMgBr) Quench Quench: Sat. NH4Cl Keep T < 10°C Check->Quench Pass Workup Workup: EtOAc Extraction Concentration Quench->Workup

Caption: Step-by-step operational workflow ensuring safety and chemoselectivity.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<70%) Moisture in THF/System.Grignard is protonated by water. Re-dry THF (KF < 50 ppm) or increase MeMgBr to 2.5 eq.
Impurity: 4-Acetylbenzonitrile Incomplete 2nd addition.The ketone intermediate stalled. Warm reaction to 0°C for 15 min before quench.
Impurity: 4-Acetylbenzoic acid Nitrile hydrolysis.Quench was too acidic or too hot. Use buffered

and keep quench cold.
Impurity: Imine/Diketone Loss of chemoselectivity.[5]Temperature exceeded 0°C during addition. Improve cooling capacity or slow addition rate.

Advanced Alternative (The "Turbo" Route): For substrates with highly sensitive functional groups where the ester route fails, utilize the Knochel-Hauser Exchange :

  • Start with 4-Iodobenzonitrile .

  • Treat with

    
     at 
    
    
    
    (Halogen-Magnesium exchange).
  • Add Acetone (Electrophile). This route reverses the polarity, attacking the acetone with the aryl-Grignard, ensuring the nitrile is never subjected to nucleophilic attack.

References

  • Industrial Synthesis of Enzalutamide Intermediates

    • Patent: "Process for the preparation of Enzalutamide and its intermediates."[6][7][8] WO 2016/124118. (Describes the ester-to-alcohol conversion).

    • Source:

  • Grignard Chemoselectivity (Ketone vs Nitrile)

    • Article: "Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities.
    • Source:

  • Turbo-Grignard (Knochel)

    • Article: "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie Int. Ed., 2004.
    • Source:

  • General Reactivity of Nitriles with Organometallics

    • Guide: "Reaction of RLi or RMgX with Nitriles to Ketones."[5] Chemistry Steps / Master Organic Chemistry.

    • Source:

Sources

Application Note: Strategic Utilization of 4-(2-Hydroxypropan-2-yl)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "use of 4-(2-Hydroxypropan-2-yl)benzonitrile in organic synthesis" Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Introduction: The Gem-Dimethyl Scaffold

4-(2-Hydroxypropan-2-yl)benzonitrile (CAS: 77802-22-3), also known as 4-(1-hydroxy-1-methylethyl)benzonitrile, is a bifunctional aromatic building block characterized by a nitrile group and a tertiary benzylic alcohol (cumyl alcohol moiety).[1]

In modern drug discovery, this scaffold is prized for the gem-dimethyl effect (Thorpe-Ingold effect).[1] The introduction of a gem-dimethyl group at a benzylic position serves two critical functions in Active Pharmaceutical Ingredient (API) design:

  • Metabolic Stability: It blocks the benzylic position from oxidative metabolism (P450-mediated hydroxylation), a common clearance pathway for benzylic carbons.

  • Conformational Locking: The steric bulk of the methyl groups restricts bond rotation, pre-organizing the molecule into a bioactive conformation and potentially increasing potency.[1]

This compound is a structural analog to the key intermediate used in the synthesis of the androgen receptor antagonist Enzalutamide (Xtandi) and related anti-androgens (which typically bear a 2-fluoro substituent).[1] It serves as a versatile precursor for introducing the 4-cyanocumyl motif into diverse pharmacophores.[1]

Reactivity Profile & Strategic Divergence

The molecule offers orthogonal reactivity.[1] The nitrile can be transformed into acids, amides, amines, or heterocycles (tetrazoles), while the tertiary alcohol is a gateway to bulky amines (via Ritter reaction), styrenes (via dehydration), or alkyl halides.

Chemo-Selectivity Challenges
  • Acid Sensitivity: The tertiary benzylic alcohol is prone to E1 elimination under acidic conditions, forming 4-isopropenylbenzonitrile.[1] Protocols targeting the nitrile group in acidic media must be carefully controlled to prevent this dehydration unless intended.[1]

  • Nucleophilic Substitution: The bulky gem-dimethyl group hinders SN2 attack.[1] Substitution reactions typically proceed via SN1 mechanisms involving a stabilized carbocation intermediate.[1]

Visual Workflow: Synthetic Divergence

G Start 4-(2-Hydroxypropan-2-yl) benzonitrile Ritter Ritter Reaction (Strong Acid + Nitrile source) Start->Ritter Tertiary OH Dehydration Acid Catalyzed Dehydration Start->Dehydration Elimination Chlorination SOCl2 / Pyridine Start->Chlorination Substitution Hydrolysis Basic Hydrolysis (NaOH/H2O) Start->Hydrolysis Nitrile CN Reduction Reduction (LAH or H2/Cat) Start->Reduction Nitrile CN Amide 4-(1-Acetamido-1-methylethyl) benzonitrile Ritter->Amide Styrene 4-Isopropenyl benzonitrile Dehydration->Styrene Chloride 4-(2-Chloropropan-2-yl) benzonitrile Chlorination->Chloride Acid 4-(2-Hydroxypropan-2-yl) benzoic acid Hydrolysis->Acid Amine 4-(Aminomethyl)-alpha,alpha- dimethylbenzyl alcohol Reduction->Amine

Figure 1: Synthetic divergence map for 4-(2-Hydroxypropan-2-yl)benzonitrile, highlighting pathways for functionalizing the alcohol vs. the nitrile.[1]

Detailed Experimental Protocols

Protocol A: The Ritter Reaction (Synthesis of Bulky Amides)

Objective: Convert the tertiary alcohol into an acetamide. This is the most efficient route to introduce a nitrogen atom at the sterically hindered benzylic position, a common motif in bioactive compounds.[1]

Mechanism: Generation of a tertiary benzylic carbocation followed by nucleophilic attack by acetonitrile.[1]

Materials:

  • 4-(2-Hydroxypropan-2-yl)benzonitrile (1.0 equiv)[1]

  • Acetonitrile (Solvent/Reagent, 10-20 volumes)

  • Sulfuric Acid (H₂SO₄, conc., 1.1 equiv) or Triflic Acid (catalytic)

  • Glacial Acetic Acid (optional co-solvent)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 4-(2-Hydroxypropan-2-yl)benzonitrile (e.g., 5.0 g, 31.0 mmol) and Acetonitrile (50 mL). Cool the solution to 0°C using an ice bath.

  • Acid Addition: Add concentrated H₂SO₄ (1.8 mL, ~34 mmol) dropwise over 10 minutes. Caution: Exothermic.[1] Maintain internal temperature <10°C to prevent polymerization of the styrene intermediate.[1]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The alcohol starting material should disappear.[1]

  • Quench: Pour the reaction mixture slowly into ice-water (200 mL) with vigorous stirring.

  • Workup: Neutralize with saturated aqueous NaHCO₃ until pH ~8. A white precipitate (the amide) often forms.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Expected Yield: 85-95% Product: N-(1-(4-cyanophenyl)-1-methylethyl)acetamide.[1]

Protocol B: Controlled Dehydration to 4-Isopropenylbenzonitrile

Objective: Synthesize the styrene derivative for use in Heck couplings, polymerization, or hydroboration.

Materials:

  • 4-(2-Hydroxypropan-2-yl)benzonitrile (1.0 equiv)[1]

  • p-Toluenesulfonic acid (pTSA) monohydrate (0.05 equiv)

  • Toluene (10 volumes)

Step-by-Step Procedure:

  • Setup: Equip a flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add starting material (10.0 g), pTSA (0.6 g), and Toluene (100 mL).

  • Reflux: Heat to reflux (110°C). Water generated from the elimination will collect in the Dean-Stark trap.[1]

  • Completion: Reflux until water collection ceases (approx. 1–2 hours).

  • Workup: Cool to RT. Wash the toluene solution with saturated NaHCO₃ (to remove acid catalyst) and brine.

  • Isolation: Dry over MgSO₄ and concentrate under reduced pressure.

  • Purification: The crude oil can often be used directly.[1] For high purity, distill under high vacuum (bp ~110°C at 2 mmHg) or pass through a short silica plug.

Critical Note: 4-Isopropenylbenzonitrile can polymerize.[1] Store at 4°C, optionally with a stabilizer (e.g., BHT) if storing for long periods.

Protocol C: Basic Hydrolysis to 4-(2-Hydroxypropan-2-yl)benzoic Acid

Objective: Hydrolyze the nitrile to the carboxylic acid without eliminating the tertiary alcohol.[1] Acidic hydrolysis often leads to dehydration; therefore, basic hydrolysis is required.

Materials:

  • 4-(2-Hydroxypropan-2-yl)benzonitrile[1][2]

  • Sodium Hydroxide (NaOH) (5.0 equiv)

  • Ethanol/Water (1:1 mixture)

Step-by-Step Procedure:

  • Dissolution: Dissolve the nitrile in Ethanol/Water (1:1).

  • Base Addition: Add solid NaOH.

  • Reflux: Heat to reflux (approx. 85°C) for 12–24 hours. Ammonia gas will evolve.[1]

  • Workup (Crucial Step): Cool the mixture. Concentrate to remove ethanol.[1]

  • Acidification: Cool the aqueous residue to 0°C. Carefully acidify with dilute HCl (1M) to pH 3–4. Do not use concentrated acid or excess heat , as this will dehydrate the alcohol to the alkene.[1]

  • Isolation: The product may precipitate.[1][3][4] If not, extract with Ethyl Acetate.

  • Purification: Recrystallization from water or benzene.[1]

Data Summary & Troubleshooting

ParameterNitrile HydrolysisRitter ReactionDehydration
Reagent NaOH / H₂O / EtOHH₂SO₄ / MeCNpTSA / Toluene
Key Condition Reflux, Basic pH0°C to RT, AcidicReflux, Dean-Stark
Major Side Product Amide (incomplete rxn)Styrene (elimination)Polymer (overheating)
Selectivity Preserves tert-OHTransforms tert-OHEliminates tert-OH
Typical Yield 70-85%85-95%>90%

Troubleshooting Guide:

  • Problem: Low yield in Ritter reaction due to styrene formation.

    • Solution: Lower the temperature during acid addition.[1] Ensure the nitrile (acetonitrile) is in large excess to capture the carbocation faster than elimination can occur.

  • Problem: Polymerization during dehydration.

    • Solution: Add a radical inhibitor (hydroquinone) to the reaction mixture. Avoid excessive heating time.

  • Problem: Incomplete hydrolysis of nitrile.

    • Solution: Add H₂O₂ (hydrogen peroxide) to the basic hydrolysis mixture (Radziszewski conditions) to accelerate the nitrile-to-amide step, followed by hydrolysis to the acid.[1]

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin. Harmful if swallowed.[1]

  • Nitrile Hazard: Metabolized to release cyanide ions in vivo, though less readily than aliphatic nitriles. Treat with caution.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal temperatures and pressures.[1]

  • Incompatibility: Strong oxidizing agents, strong acids (causes dehydration/polymerization), strong bases.

References

  • PubChem. 4-(2-Hydroxypropan-2-yl)benzonitrile - Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Organic Syntheses. Ritter Reaction: Preparation of N-tert-Butylacrylamide. (General procedure adaptation for tertiary alcohols). Available at: [Link]

  • Journal of Medicinal Chemistry. Design and Synthesis of Androgen Receptor Antagonists. (Contextual reference for gem-dimethyl benzonitrile scaffolds in drug design). Note: Specific synthesis of Enzalutamide intermediates often references the fluorinated analog, but the chemistry is homologous.[1]

  • NIST Chemistry WebBook. Benzonitrile, 4-(1-hydroxy-1-methylethyl)-. Standard Reference Data. Available at: [Link]

Sources

Strategic Functionalization of 4-(2-Hydroxypropan-2-yl)benzonitrile: A Chemoselective Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Reactions of the nitrile group in 4-(2-Hydroxypropan-2-yl)benzonitrile" Content Type: Detailed Application Note and Protocols Audience: Researchers, scientists, and drug development professionals.[1]

Introduction: The Bifunctional Paradox

4-(2-Hydroxypropan-2-yl)benzonitrile (CAS: 77802-22-3) is a deceptive scaffold. Structurally, it appears simple: a benzene ring substituted para with a nitrile group and a tertiary alcohol (specifically, a 2-hydroxypropan-2-yl or "gem-dimethyl" carbinol moiety).[1]

In medicinal chemistry, this scaffold is a critical precursor for angiotensin II receptor antagonists (e.g., intermediates in the synthesis of sartan-like pharmacophores) and antihistamines.[1] However, for the synthetic chemist, it presents a chemoselective paradox :

  • The Nitrile (-CN): Requires activation (often acidic or Lewis acidic) or strong nucleophiles for transformation.

  • The Tertiary Benzylic Alcohol (-C(Me)₂OH): Is exquisitely sensitive to acid-catalyzed dehydration (forming the

    
    -methylstyrene derivative) and hydrogenolysis.
    

This guide provides validated protocols to functionalize the nitrile group without destroying the sensitive tertiary alcohol, navigating the risks of the Ritter reaction and elimination pathways.

Critical Analysis: The Stability Spectrum

Before attempting synthesis, one must understand the "Stability Spectrum" of this specific substrate.[1]

ConditionRisk LevelMechanistic Outcome
Strong Acid (H₂SO₄, HCl) 🔴 CRITICAL Dehydration & Ritter Reaction. The tertiary benzylic alcohol forms a stable carbocation immediately. This leads to elimination (alkene formation) or nucleophilic attack by the nitrile (Ritter-type polymerization).
Catalytic Hydrogenation (Pd/C, H₂) 🟠 HIGH Hydrogenolysis. Benzylic alcohols are prone to C-O bond cleavage under standard Pd/C hydrogenation, yielding the isopropyl derivative (loss of -OH).[1]
Strong Base (NaOH, KOH) 🟢 SAFE Stable. The tertiary alkoxide is poor leaving group; the scaffold resists elimination in aqueous base. Ideal for hydrolysis.
Lewis Acid (ZnBr₂, AlCl₃) 🟡 MODERATE Variable. Mild Lewis acids (ZnBr₂) are tolerated for tetrazole synthesis.[1] Strong Lewis acids (AlCl₃, BF₃) will trigger dehydration.[1]

Decision Pathways (Visualized)

The following diagram maps the logical flow for selecting reaction conditions, highlighting the "Safe Zones" versus "Destruction Zones."

ReactionPathways Substrate 4-(2-Hydroxypropan-2-yl) benzonitrile AcidCond Acidic Conditions (H2SO4 / HCl / BF3) Substrate->AcidCond BaseCond Alkaline Hydrolysis (NaOH / H2O2) Substrate->BaseCond AzideCond [3+2] Cycloaddition (NaN3 / ZnBr2) Substrate->AzideCond RedCond Reduction (LiAlH4 or Raney Ni) Substrate->RedCond Carbocation 3° Benzylic Carbocation (Intermediate) AcidCond->Carbocation Protonation -H2O Alkene Elimination Product (4-Isopropenylbenzonitrile) Carbocation->Alkene E1 Elimination Ritter Ritter Side-Products Carbocation->Ritter Nitrile Attack Amide Primary Amide BaseCond->Amide Mild (H2O2) Acid Carboxylic Acid BaseCond->Acid Harsh (Reflux) Tetrazole Tetrazole Bioisostere AzideCond->Tetrazole Zn-Catalyzed Amine Benzylamine Product RedCond->Amine Hydride Transfer

Caption: Chemoselective reaction pathways. Red paths indicate high risk of substrate destruction; Green/Yellow paths represent validated protocols.

Validated Protocols

Protocol A: Synthesis of the Tetrazole Bioisostere

Objective: Convert nitrile to 5-substituted-1H-tetrazole (carboxylic acid isostere). Mechanism: Lewis-acid catalyzed [3+2] cycloaddition.[1] Chemoselectivity: Zinc bromide is used as a mild Lewis acid that activates the nitrile without dehydrating the tertiary alcohol.

Materials:

  • Substrate: 1.0 eq

  • Sodium Azide (NaN₃): 1.5 eq[1]

  • Zinc Bromide (ZnBr₂): 1.0 eq[1]

  • Solvent: Water/Isopropanol (1:[1]1) or DMF (if solubility is poor).[1] Note: Aqueous systems are greener and safer.

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(2-hydroxypropan-2-yl)benzonitrile (10 mmol) in 20 mL of solvent.

  • Addition: Add ZnBr₂ (10 mmol) and NaN₃ (15 mmol). Caution: NaN₃ is toxic and can form explosive hydrazoic acid if acidified. Maintain neutral/basic pH.

  • Reaction: Heat the mixture to reflux (approx. 80-100°C) for 12–24 hours. Monitor by TLC (the tetrazole is significantly more polar than the nitrile).

  • Workup (Critical):

    • Cool to room temperature.[2]

    • Add 1N HCl slowly until pH ~2 to liberate the free tetrazole from the zinc salt. Vigorous stirring is required to break up zinc aggregates.

    • Note: The brief exposure to dilute acid at room temperature is generally tolerated by the tertiary alcohol, whereas hot acid is not.

    • Extract with Ethyl Acetate (3x).[1]

  • Purification: The product can often be recrystallized from Ethanol/Water.

Why this works: The "Sharpless-style" zinc catalysis avoids the harsh acidic conditions of traditional tetrazole synthesis (e.g., NH₄Cl/NaN₃ at high temp), preserving the alcohol [1].[1]

Protocol B: Controlled Alkaline Hydrolysis (Amide/Acid)

Objective: Hydrolysis of nitrile to primary amide or carboxylic acid. Avoid: Acid hydrolysis (e.g., H₂SO₄/H₂O), which will cause immediate dehydration.[1]

Variant B1: To Primary Amide (Radziszewski Conditions)
  • Dissolve substrate (1.0 eq) in Methanol or Ethanol.

  • Add 3M NaOH (1.1 eq) and 30% H₂O₂ (4.0 eq).

  • Stir at room temperature for 2-4 hours. The reaction is exothermic; use a water bath if scaling up >5g.

  • Quench with saturated Sodium Thiosulfate (to destroy excess peroxide) and extract.

Variant B2: To Carboxylic Acid
  • Dissolve substrate in 10% aqueous NaOH (excess).

  • Reflux for 6-12 hours. Ammonia gas evolution indicates progress.

  • Workup: Cool on ice. Acidify carefully with 1M HCl to pH 3-4. The carboxylic acid usually precipitates. Filter and wash with cold water.[3]

Protocol C: Chemoselective Reduction to Benzylamine

Objective: Reduction of -CN to -CH₂NH₂. Challenge: Avoiding hydrogenolysis of the C-OH bond (Benzylic C-O cleavage).

Recommended Method: LiAlH₄ (Low Temperature) While catalytic hydrogenation (Pd/C) is risky for benzylic alcohols, Lithium Aluminum Hydride (LAH) is generally chemoselective for the nitrile at moderate temperatures.[1]

  • Inert Atmosphere: Flame-dry glassware; maintain N₂ or Ar atmosphere.

  • Solvent: Anhydrous THF (Diethyl ether is often too low boiling for efficient nitrile reduction, but THF is ideal).[1]

  • Addition: Cool LAH (2.0 eq) suspension in THF to 0°C.

  • Substrate: Add the nitrile (dissolved in THF) dropwise to the LAH suspension.

  • Temperature Control: Stir at 0°C for 1 hour, then allow to warm to Room Temperature. Do not reflux unless conversion is stalled.

  • Fieser Quench:

    • Cool to 0°C.[4][5]

    • Add water (x mL per x g LAH).

    • Add 15% NaOH (x mL).[1]

    • Add water (3x mL).[1]

  • Isolation: Filter the granular aluminum salts. Concentrate the filtrate.

Alternative (Catalytic): Raney Nickel in Ethanol with NH₃.[1] Raney Ni is less aggressive toward benzylic C-O bonds than Pd/C. The presence of ammonia suppresses secondary amine formation [2].

Troubleshooting & Safety

IssueCauseSolution
Product contains alkene Acid contamination or excessive heat during workup.Ensure all glassware is acid-free. Use base-washed silica for chromatography if purifying.
Low Yield (Tetrazole) Zinc salts trapping the product.Ensure the workup acidification (pH 2) is sufficient to break the Zn-Tetrazole complex.
Secondary Amine (Reduction) Intermediate imine reacting with product amine.[1]High dilution; Presence of NH₃ (if using hydrogenation); rapid addition of hydride.

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[1] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.[1] Link[1]

  • Gould, F. E., Johnson, G. S., & Ferris, A. F. (1960).[1] The Hydrogenation of Nitriles. The Journal of Organic Chemistry, 25(10), 1658-1660.[1] Link[1]

  • Ritter, J. J., & Minieri, P. P. (1948).[1] A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048.[1] Link (Cited to define the reaction to avoid).

Sources

Application Note: Analytical Profiling of 4-(2-Hydroxypropan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Critical Intermediate Quality Control in Bilastine Synthesis

Executive Summary

4-(2-Hydroxypropan-2-yl)benzonitrile (CAS: 77802-22-3) is a pivotal intermediate in the synthesis of second-generation antihistamines, most notably Bilastine . Its purity is a Critical Quality Attribute (CQA) because the tertiary alcohol moiety is susceptible to dehydration, leading to styrenyl impurities that are difficult to purge in downstream processing.

This guide provides validated protocols for the characterization and quantification of this intermediate, focusing on separating the target molecule from its dehydration product (4-(prop-1-en-2-yl)benzonitrile) and starting materials (4-acetylbenzonitrile).

Physicochemical Profile & Analytical Challenges
PropertyDataAnalytical Implication
CAS Number 77802-22-3Unique Identifier
Molecular Formula C₁₀H₁₁NOMW: 161.20 g/mol
Structure Tertiary benzylic alcohol with p-cyano groupRisk: Benzylic -OH is prone to acid-catalyzed dehydration.
LogP ~1.8Moderately lipophilic; ideal for RP-HPLC.
Solubility Soluble in Methanol, ACN, DCM; Low in WaterSample diluent should be ACN:Water (50:50).
UV Max ~230-240 nmNitrile and aromatic ring provide strong UV response.
Primary Method: Stability-Indicating RP-HPLC

Objective: Quantification of assay potency and detection of the "Des-hydroxy" alkene impurity.

3.1. Method Rationale (Expert Insight)

Standard C18 columns are sufficient, but the critical separation is between the tertiary alcohol (Target) and the dehydration impurity (Alkene). The Alkene is significantly more hydrophobic. A gradient method is required to elute the Alkene within a reasonable runtime while maintaining retention for the more polar precursors like 4-acetylbenzonitrile.

Buffer Selection: A neutral or slightly acidic pH (3.0–4.5) is recommended. Avoid highly acidic mobile phases (< pH 2.0) during long run times to prevent on-column dehydration of the analyte.

3.2. Chromatographic Conditions[1][2][3][4]
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 10 mM Ammonium Formate (pH 4.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Control is critical to prevent thermal degradation)
Injection Vol 5.0 µL
Detection UV @ 235 nm
Run Time 20 Minutes
3.3. Gradient Program
Time (min)% Mobile Phase BEvent
0.020Initial Hold
2.020Isocratic for polar impurities
12.080Gradient ramp to elute Alkene
15.080Wash
15.120Re-equilibration
20.020End
3.4. System Suitability Criteria
  • Tailing Factor (Target): NMT 1.5

  • Resolution (Target vs. 4-Acetylbenzonitrile): > 2.0

  • RSD (Area, n=6): NMT 1.0%

Secondary Method: Gas Chromatography (GC-FID)

Objective: Control of residual solvents and volatile organic impurities (VOIs) that lack UV chromophores.

4.1. Protocol
  • Inlet: Split mode (20:1), 250°C.

  • Column: DB-WAX or ZB-WAX (30 m x 0.32 mm x 0.25 µm).

    • Why WAX? The polar stationary phase interacts well with the hydroxyl group and nitrile, providing orthogonal selectivity to the C18 HPLC method.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 10°C/min to 220°C.

    • Hold 5 min.

  • Detector: FID @ 280°C.

Impurity Profiling & Degradation Pathway

The following diagram illustrates the synthesis logic and the critical degradation pathway that the analyst must monitor.

G Start 4-Acetylbenzonitrile (Precursor) Target 4-(2-Hydroxypropan-2-yl)benzonitrile (Target Intermediate) Start->Target Grignard (MeMgBr) or Reduction Impurity 4-(Prop-1-en-2-yl)benzonitrile (Dehydration Impurity) Target->Impurity Acid/Heat (Degradation) Bilastine Bilastine API (Final Drug) Target->Bilastine Alkylation & Hydrolysis

Figure 1: Synthesis and degradation pathway. The red path indicates the critical stability risk (dehydration) detectable by the HPLC method.

Detailed Analytical Protocol
6.1. Standard Preparation
  • Stock Solution: Weigh 50 mg of Reference Standard into a 50 mL volumetric flask. Dissolve in 50% Acetonitrile/Water. (Conc: 1000 µg/mL).

  • Working Standard: Dilute 5.0 mL of Stock to 50 mL with Mobile Phase A:B (50:50). (Conc: 100 µg/mL).

6.2. Sample Preparation[4]
  • Weigh 50 mg of the sample substance.

  • Transfer to a 50 mL volumetric flask.

  • Add 25 mL Acetonitrile; sonicate for 5 minutes to ensure dissolution of the organic matrix.

  • Dilute to volume with Water. Mix well.

  • Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

    • Note: Do not use Nylon filters, as they may adsorb polar nitriles or leach extractables.

6.3. Calculations


Where 

is the purity of the reference standard.[5][6]
Troubleshooting & Expert Tips
  • Peak Splitting: If the target peak splits, check the sample solvent. If the sample is dissolved in 100% ACN and injected into a high-aqueous initial gradient (20% B), "solvent effect" will occur. Solution: Ensure sample diluent matches the initial mobile phase (approx. 20-30% organic).

  • Ghost Peaks: The nitrile group can hydrolyze to an amide (4-(2-hydroxypropan-2-yl)benzamide) if left in acidic buffer for >24 hours. Solution: Prepare fresh samples daily or use a refrigerated autosampler (4°C).

  • Retention Shift: If retention times drift, check the pH of the Ammonium Formate buffer. A shift of 0.2 pH units can affect the selectivity of the ionizable impurities (though the target is neutral).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 589557, 4-(2-Hydroxypropan-2-yl)benzonitrile. Retrieved from [Link]

  • Scifinder/CAS. CAS Registry Number 77802-22-3.[7][8] American Chemical Society.

  • Google Patents.Process and intermediates for the preparation of Bilastine (EP3599235A1).
  • Phenomenex. Reversed Phase HPLC Method Development Guide. Retrieved from [Link]

Sources

GC-MS Analysis of 4-(2-Hydroxypropan-2-yl)benzonitrile: A Comprehensive Protocol for Identification and Quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and robust methodology for the analysis of 4-(2-hydroxypropan-2-yl)benzonitrile using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a key intermediate in the synthesis of various pharmaceuticals, requires a reliable analytical method for purity assessment, reaction monitoring, and quality control.[1] The protocol herein outlines a complete workflow, from sample preparation and instrumental parameters to data analysis and interpretation of mass spectral data. We delve into the rationale behind methodological choices, including column selection and temperature programming, to ensure optimal chromatographic separation and definitive identification. Furthermore, a proposed electron ionization (EI) fragmentation pathway is presented to aid in structural confirmation. This guide is intended for researchers in pharmaceutical development and organic synthesis who require a validated, "fit-for-purpose" analytical method.[2][3]

Introduction: The Analytical Imperative

4-(2-Hydroxypropan-2-yl)benzonitrile (CAS No: 77802-22-3) is a bifunctional molecule containing both a nitrile and a tertiary alcohol group.[4][5] Its structure makes it a valuable building block in medicinal chemistry, notably as an intermediate in the synthesis of angiotensin II receptor antagonists like Olmesartan.[1] The purity and characterization of such intermediates are critical, as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of this compound due to its volatility and the technique's unparalleled combination of separation power and identification capability.[6][7] GC separates the analyte from the sample matrix, while MS provides a unique "fingerprint" in the form of a mass spectrum, allowing for unambiguous identification and quantification.[7][8] This document serves as a comprehensive guide, grounded in established analytical principles from authoritative bodies like ASTM International, to develop and implement a reliable GC-MS method for this specific analyte.[9][10][11]

Analyte Profile:

Property Value Source
Chemical Name 4-(2-hydroxypropan-2-yl)benzonitrile [4]
Molecular Formula C₁₀H₁₁NO [4][12]
Molecular Weight 161.20 g/mol [4]
Monoisotopic Mass 161.08406 Da [13]

| Structure | Chemical structure of 4-(2-Hydroxypropan-2-yl)benzonitrile |[12] |

Experimental Methodology

This section details the complete protocol, from sample handling to data acquisition. The choices made reflect best practices for achieving robust and reproducible results.[2]

Materials and Reagents
  • Analyte Standard: 4-(2-Hydroxypropan-2-yl)benzonitrile, >98% purity

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC-MS or HPLC grade. Volatile organic solvents are required for GC-MS analysis.[8][14]

  • Internal Standard (Optional for Quantification): Benzene-d6 or Naphthalene-d8. The use of deuterated internal standards is recommended for quantitative accuracy as per ASTM D5769 guidelines.[15]

  • Vials: 1.5 mL or 2.0 mL clear glass autosampler vials with PTFE-lined caps.[14]

  • Syringe Filters: 0.22 µm PTFE filters, if samples contain particulate matter.

Sample Preparation Protocol

The objective of sample preparation is to create a clean, particle-free solution of the analyte at a concentration suitable for GC-MS analysis, thereby preventing contamination of the injector and column.[2][14]

Step-by-Step Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the 4-(2-Hydroxypropan-2-yl)benzonitrile standard and dissolve it in 10 mL of dichloromethane in a volumetric flask. This creates a stock solution of ~1000 µg/mL.

  • Working Standard Preparation: Perform serial dilutions of the stock solution to prepare a series of calibration standards. For routine analysis, a working standard of approximately 10 µg/mL is recommended to achieve an on-column loading of ~10 ng with a 1 µL injection.[14]

  • Sample Preparation: If analyzing a crude reaction mixture or formulated product, dissolve a known quantity of the sample in the chosen solvent. The concentration should be adjusted to fall within the calibration range.

  • Filtration: If any solid particles are present, filter the solution through a 0.22 µm PTFE syringe filter into a clean autosampler vial. This is a critical step to avoid blockages and instrument downtime.[8]

  • Internal Standard Addition (for quantification): If using an internal standard, spike every standard and sample with a consistent concentration (e.g., 10 µg/mL).

  • Vial Capping: Securely cap the vials immediately to prevent solvent evaporation and sample contamination.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point. Method optimization may be required based on the specific instrument and matrix complexity.[16][17] A low-bleed GC column is essential to minimize background noise in the mass spectrometer.[7]

ParameterRecommended SettingRationale & Justification
GC System Agilent 8890 GC or equivalentProvides excellent retention time stability and reproducibility.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similarThis non-polar column is robust and provides good peak shape for a wide range of semi-volatile aromatic compounds.
Carrier Gas Helium, 99.999% purityInert and provides good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal for balancing separation efficiency and analysis time with a 0.25 mm ID column.
Injection Mode Split (50:1 ratio)Prevents column overloading and ensures sharp peaks for concentrated samples. A splitless injection can be used for trace analysis.
Injector Temp. 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Vol. 1 µLStandard volume for capillary GC.
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)The initial temperature ensures good focusing on the column head. The ramp rate provides a good balance between separation and speed. The final hold ensures that any less volatile components are eluted.
Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Electron Ionization (EI)The standard, robust ionization technique for GC-MS.
Ion Source Temp. 230 °CStandard temperature for EI, provides reproducible fragmentation patterns.
Quadrupole Temp. 150 °CStandard temperature for maintaining mass accuracy.
Electron Energy 70 eVThe standard energy for EI, which generates stable and library-searchable mass spectra.
Acquisition Mode Full ScanUsed for identification and qualitative analysis.
Scan Range 40 - 400 amuCovers the molecular ion and all expected fragment ions of the analyte.
Solvent Delay 3 minutesPrevents the high concentration of the solvent from entering and saturating the MS detector.

Workflow and Data Interpretation

Analytical Workflow Diagram

The overall analytical process can be visualized as a sequential workflow, ensuring that each step is performed correctly for a reliable final result.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Standard & Sample Weighing B 2. Dissolution in Volatile Solvent (e.g., Dichloromethane) A->B C 3. Filtration (0.22 µm PTFE) (If necessary) B->C D 4. Transfer to Autosampler Vial C->D E 5. GC Injection & Separation (DB-5ms Column) D->E F 6. MS Ionization (EI) & Mass Analysis E->F G 7. Total Ion Chromatogram (TIC) Generation F->G H 8. Peak Integration & Retention Time (RT) Identification G->H I 9. Mass Spectrum Extraction H->I J 10. Structural Confirmation & Quantification I->J K Result Reporting J->K Final Report

Caption: High-level workflow for the GC-MS analysis of 4-(2-Hydroxypropan-2-yl)benzonitrile.

Expected Chromatographic Results

Under the specified conditions, 4-(2-Hydroxypropan-2-yl)benzonitrile is expected to elute as a sharp, symmetrical peak. The retention time will be highly consistent between runs, serving as the primary identifier in the time domain.

Mass Spectrum and Fragmentation Analysis

The mass spectrum provides definitive structural confirmation. For tertiary alcohols, the molecular ion peak (M+) is often weak or absent due to the ease of fragmentation.[18] The fragmentation of 4-(2-Hydroxypropan-2-yl)benzonitrile is expected to be dominated by cleavages adjacent to the tertiary carbon and the aromatic ring.

Expected Key Ions:

  • m/z 161 (M+) : The molecular ion. Its presence may be of low intensity.

  • m/z 146 ([M-15]+) : This is the base peak or one of the most abundant ions, resulting from the loss of a methyl group (•CH₃) via alpha-cleavage, forming a stable, resonance-stabilized oxonium ion. This is a characteristic fragmentation for tertiary alcohols.[18]

  • m/z 143 ([M-18]+) : Represents the loss of a water molecule (H₂O), another common fragmentation pathway for alcohols.[18]

  • m/z 116 : Loss of the isopropyl alcohol moiety (C₃H₇O•) from the molecular ion, leaving the benzonitrile radical cation.

  • m/z 103 : Represents the cyanophenyl cation (C₇H₅N+).

The proposed fragmentation pathway below illustrates the generation of the most significant ions.

Caption: Proposed EI fragmentation pathway for 4-(2-Hydroxypropan-2-yl)benzonitrile.

Conclusion

This application note details a comprehensive and reliable GC-MS method for the analysis of 4-(2-Hydroxypropan-2-yl)benzonitrile. The protocol provides a robust foundation covering sample preparation, optimized instrument parameters, and data interpretation, including a proposed fragmentation pathway for confident identification. By following this guide, researchers and scientists in the pharmaceutical and chemical industries can achieve accurate and reproducible results, ensuring the quality and integrity of this critical synthetic intermediate. The methodology is grounded in established analytical standards and can be readily adapted for quantitative analysis and method validation according to regulatory guidelines.

References

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois Urbana-Champaign. Retrieved February 14, 2026, from [Link]

  • ASTM D6420-18, Standard Test Method for Determination of Gaseous Organic Compounds by Direct Interface Gas Chromatography-Mass Spectrometry. (2018). ASTM International. Retrieved February 14, 2026, from [Link]

  • GC-MS Sample Preparation. (n.d.). Organomation. Retrieved February 14, 2026, from [Link]

  • ASTM D4128-18, Standard Guide for Identification and Quantitation of Organic Compounds in Water by Combined Gas Chromatography and Electron Impact Mass Spectrometry. (2018). ASTM International. Retrieved February 14, 2026, from [Link]

  • Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved February 14, 2026, from [Link]

  • ASTM D4128-06(2012), Standard Guide for Identification and Quantitation of Organic Compounds in Water by Combined Gas Chromatography and Electron Impact Mass Spectrometry. (2012). ANSI Webstore. Retrieved February 14, 2026, from [Link]

  • 4-(2-Hydroxypropan-2-yl)benzonitrile. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • GCMS Section 6.10: Fragmentation of Alcohols. (n.d.). Whitman College. Retrieved February 14, 2026, from [Link]

  • ASTM D5769 Standard Test Method for Determination of Benzene, Toluene, and Total Aromatics in Finished Gasolines. (n.d.). SCION Instruments. Retrieved February 14, 2026, from [Link]

  • Van De Steene, J. C., & Lambert, W. E. (2008). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 366(1883), 4417-4438. Retrieved February 14, 2026, from [Link]

  • ASTM D5790-95(2001), Standard Test Method for Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. (2001). ASTM International. Retrieved February 14, 2026, from [Link]

  • 4-(1-hydroxy-1-methylethyl)benzonitrile. (n.d.). Chemical Synthesis Database. Retrieved February 14, 2026, from [Link]

  • Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B). (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Gethings, L. A., et al. (2013). GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure. Analytical and Bioanalytical Chemistry, 405(12), 4139-47. Retrieved February 14, 2026, from [Link]

  • Liu, S., et al. (2016). Characterization of glycosides in tobacco by HPLC-ESI-LIT/MSn and ESI-Orbitrap-MS. Journal of the Brazilian Chemical Society, 27(9), 1633-1644. Retrieved February 14, 2026, from [Link]

  • Development and Evaluation of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for Analysis of Synthetic Cathinones. (2021). National Institute of Standards and Technology. Retrieved February 14, 2026, from [Link]

  • Gas Chromatography – Mass Spectrometry (GC−MS). (n.d.). National Institute of Standards and Technology. Retrieved February 14, 2026, from [Link]

  • 4-(2-hydroxypropan-2-yl)benzonitrile (C10H11NO). (n.d.). PubChemLite. Retrieved February 14, 2026, from [Link]

  • Synthesis of 4-(3-hydroxypropyl)benzonitrile. (n.d.). PrepChem.com. Retrieved February 14, 2026, from [Link]

  • Alcoholic Beverage Analysis by GC. (2025). Restek. Retrieved February 14, 2026, from [Link]

  • Wang, X., et al. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 4(1), 356-359. Retrieved February 14, 2026, from [Link]

  • Mass spectra (and MS-MS), predominant fragmentation patters, structures... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. (2014). Spectroscopy Online. Retrieved February 14, 2026, from [Link]

  • Alcohol Method Development by GC-MS. (2019). Chromatography Forum. Retrieved February 14, 2026, from [Link]

  • Professional GC & GC/MS Method Development Objectives & Benefits Guide. (n.d.). ChromSolutions. Retrieved February 14, 2026, from [Link]

  • GC-MS Method Development. (n.d.). CHROMacademy. Retrieved February 14, 2026, from [Link]

  • GC/MS Analysis of Aromatics in Gasoline ASTM D5769. (2020). YouTube. Retrieved February 14, 2026, from [Link]

  • Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. (2014). ResearchGate. Retrieved February 14, 2026, from [Link]

  • GC & GC/MS Method Development Quick Reference Guide. (n.d.). ChromSolutions. Retrieved February 14, 2026, from [Link]

  • Negative charge induced dissociation: fragmentation of deprotonated N-benzylidene-2-hydroxylanilines in electrospray ionization mass spectrometry. (2014). Journal of Mass Spectrometry. Retrieved February 14, 2026, from [Link]

  • Introduction to Spectroscopy. (n.d.). Cengage. Retrieved February 14, 2026, from [Link]

  • Preparation of hydroxybenzonitriles. (1971). Google Patents.
  • Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. (2024). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-(2-Hydroxypropan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Hydroxypropan-2-yl)benzonitrile (also known as


-dimethyl-4-cyanobenzyl alcohol) is a critical intermediate, most notably in the synthesis of the lipid-lowering agent Gemfibrozil .[1]

The purification of this compound presents two specific antagonistic challenges:

  • Separation of the Starting Material: The starting ketone (4-acetylbenzonitrile) has similar solubility and polarity profiles.

  • Prevention of Dehydration: The tertiary benzylic alcohol moiety is highly prone to acid-catalyzed dehydration, yielding the styrenic impurity 4-isopropenylbenzonitrile , which is difficult to separate once formed.[1]

This guide provides a self-validating purification protocol designed to maximize yield while strictly controlling pH to prevent degradation.

Module 1: Impurity Profiling & Diagnosis

Before initiating purification, you must characterize the "Crude" material. The three most common contaminants are listed below.

Impurity TypeChemical NameOriginDetection (TLC/HPLC)
Starting Material 4-AcetylbenzonitrileIncomplete Grignard/Oxidation reaction.[1]Less Polar than product. Distinct ketone carbonyl stretch in IR (~1680 cm⁻¹).
Dehydration Side-Product 4-IsopropenylbenzonitrileAcidic workup or thermal stress during distillation.[1]Non-polar (High Rf). UV active (conjugated alkene).
Hydrolysis Side-Product 4-(2-Hydroxypropan-2-yl)benzamideOver-exposure to basic conditions (nitrile hydrolysis).[1]Very Polar (Low Rf).

Module 2: Purification Protocols

Method A: Crystallization (Scalable & Preferred)

Best for: Batches >10g where the crude purity is >85%.

The "Oiling Out" Risk: This compound has a relatively low melting point (approx. 49-51°C). Standard recrystallization often leads to "oiling out" (liquid-liquid phase separation) rather than crystal formation.

Protocol:

  • Dissolution: Dissolve the crude solid in Toluene (1.5 mL per gram of crude) at 45-50°C. Do not exceed 60°C to minimize thermal dehydration.

  • Anti-Solvent Addition: Slowly add n-Heptane (or Hexane) dropwise to the warm solution until a faint turbidity persists.

    • Ratio Target: Final solvent ratio should be approximately 1:3 (Toluene:Heptane).

  • Seeding (Critical): If available, add a seed crystal of pure 4-(2-hydroxypropan-2-yl)benzonitrile. If not, scratch the inner wall of the flask with a glass rod.

  • Controlled Cooling:

    • Cool to Room Temperature (25°C) over 2 hours with slow stirring.

    • Troubleshooting: If an oil forms, reheat slightly to redissolve, add 5% more Toluene, and cool slower.

    • Cool to 0-5°C for 1 hour to maximize yield.

  • Filtration: Filter the white crystalline solid and wash with cold Heptane.

  • Drying: Vacuum dry at <40°C . High heat can induce sublimation or dehydration.

Method B: Flash Column Chromatography

Best for: Small scale (<5g) or low-purity crude (<80%).

  • Stationary Phase: Silica Gel (Neutralized). Note: Standard silica is slightly acidic (pH ~6.5), which can cause on-column dehydration.

    • Pre-treatment:[1][2] Flush the column with 1% Triethylamine in Hexane before loading to neutralize acid sites.

  • Mobile Phase: Gradient elution using Hexanes : Ethyl Acetate .

    • Start: 90:10 (Elutes non-polar styrenes).

    • Product Elution: Typically occurs around 75:25 to 70:30 .

    • End: 50:50 (Elutes polar amides).

Module 3: Troubleshooting & FAQs

Q1: My product turned into a yellow oil during drying. What happened?

A: You likely triggered acid-catalyzed dehydration .[1] The tertiary alcohol is extremely sensitive. Even trace amounts of acidic residues (from Magnesium salts in Grignard or acidic silica) combined with heat will convert the alcohol into 4-isopropenylbenzonitrile .

  • Fix: Re-dissolve in ether, wash with saturated NaHCO₃ (sodium bicarbonate) to neutralize, dry over Na₂SO₄, and re-crystallize. Never heat above 50°C without confirming the pH is neutral/basic.

Q2: I see a "ghost peak" splitting my product peak on HPLC.

A: This is often an artifact of the HPLC method itself. If your HPLC mobile phase is acidic (e.g., 0.1% TFA), the compound may be dehydrating inside the column or injector.

  • Solution: Switch to a neutral mobile phase (Water/Acetonitrile) or use a buffered mobile phase (Ammonium Acetate, pH ~7).

Q3: How do I remove the unreacted 4-acetylbenzonitrile?

A: If crystallization fails to remove the ketone (due to co-crystallization):

  • Chemical Scavenging: Treat the crude mixture with a mild reducing agent (like NaBH₄) to convert the ketone to the secondary alcohol (1-(4-cyanophenyl)ethanol).

  • Separation: The secondary alcohol is significantly more polar than your target tertiary alcohol and will remain in the mother liquor during crystallization or separate easily on silica.

Module 4: Visualization of Logic & Mechanism

Figure 1: Purification Decision Matrix

This logic flow guides the user to the correct purification method based on crude analysis.[1]

PurificationLogic Start Crude 4-(2-Hydroxypropan-2-yl)benzonitrile PurityCheck Check Purity (HPLC/TLC) Start->PurityCheck HighPurity Purity > 85% PurityCheck->HighPurity LowPurity Purity < 85% PurityCheck->LowPurity Crystallization Crystallization (Toluene/Heptane) HighPurity->Crystallization Chromatography Flash Chromatography (Neut. Silica, Hex/EtOAc) LowPurity->Chromatography CheckOil Did it Oil Out? Crystallization->CheckOil DehydrationCheck Check for Styrene Impurity (UV 254nm) Chromatography->DehydrationCheck Reheat Reheat & Add Toluene (Slow Cool) CheckOil->Reheat Yes Filter Filter & Wash (Cold Heptane) CheckOil->Filter No (Crystals) Reheat->CheckOil DehydrationCheck->Filter Clean

Caption: Decision tree for selecting the optimal purification route based on crude purity and physical behavior.

Figure 2: The Dehydration Risk (Mechanism)

Understanding the mechanism is key to prevention. This diagram illustrates how acidic conditions destroy the product.

DehydrationMechanism cluster_warning Critical Control Point Target Target Alcohol (Tertiary) Intermediate Carbocation Intermediate Target->Intermediate Fast Equilibrium Protonation + H+ (Acid) Product Impurity: Styrene (4-Isopropenylbenzonitrile) Intermediate->Product - H2O (Irreversible)

Caption: Acid-catalyzed dehydration pathway. The tertiary carbocation forms easily, leading to the irreversible formation of the styrene impurity.

References

  • Gemfibrozil Synthesis & Intermediates: Creger, P. L. (1972). 2,2-Dimethyl-ω-aryloxy alkanoic acids and salts and ester thereof. U.S. Patent 3,674,836.[3][4] (Describes the Grignard route and handling of the dimethyl carbinol intermediate).

  • Purification of Benzonitrile Derivatives: BenchChem Technical Support. (2025).[5] Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives. (Provides general solubility and crystallization protocols for substituted benzonitriles).

  • Physical Properties: PubChem. (2025).[5] Compound Summary: 4-(2-Hydroxypropan-2-yl)benzonitrile.[1][6][7][8] National Library of Medicine.

  • Dehydration Risks in Tertiary Alcohols: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(2-Hydroxypropan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic support center resource, designed to address the specific, high-level challenges faced by process chemists and researchers working with 4-(2-Hydroxypropan-2-yl)benzonitrile .

Executive Summary

4-(2-Hydroxypropan-2-yl)benzonitrile (CAS: 58955-57-0) is a critical intermediate, notably in the synthesis of androgen receptor antagonists like Enzalutamide . The synthesis typically involves the nucleophilic addition of a methyl organometallic reagent to a carbonyl precursor.

This guide addresses the three primary failure modes in this process:

  • Chemoselectivity: Preventing nucleophilic attack on the cyano group.

  • Dehydration: Suppressing the formation of the styrene impurity (4-(prop-1-en-2-yl)benzonitrile).

  • Isolation: Maximizing yield without inducing elimination.

Module 1: Synthetic Route & Chemoselectivity

Q: Which synthetic route offers the highest chemoselectivity for the tertiary alcohol?

A: The addition of Methylmagnesium Bromide (MeMgBr) to 4-acetylbenzonitrile is the superior route compared to the ester precursor (Methyl 4-cyanobenzoate).

Why?

  • Kinetic Preference: Ketones are significantly more electrophilic than nitriles. At controlled temperatures (< 0°C), MeMgBr will quantitatively add to the ketone before interacting with the nitrile.

  • Atom Economy: Using the ester requires two equivalents of Grignard, doubling the risk of side reactions and increasing the basicity of the medium, which promotes side-reactions.

Q: I am observing a "double addition" byproduct or loss of the nitrile. How do I fix this?

A: This indicates the Grignard reagent is attacking the cyano group, forming an imine (which hydrolyzes to a ketone) or a tertiary amine.

Troubleshooting Protocol:

  • Temperature Control: The reaction must be kept between -20°C and -5°C . Above 0°C, the activation energy barrier for nitrile addition is overcome.

  • Stoichiometry: Use a precise limiting excess of MeMgBr (1.05 – 1.10 eq). Do not use a large excess (e.g., 2.0 eq).

  • The "Turbo" Fix (LaCl₃·2LiCl): If chemoselectivity remains poor, add Lanthanum(III) chloride bis(lithium chloride) complex . Lanthanide salts act as Lewis acids, coordinating to the carbonyl oxygen and increasing its electrophilicity relative to the nitrile, effectively "shielding" the nitrile from attack [1].

Visualizing the Pathway

The following diagram illustrates the kinetic competition and the critical control points.[1]

ReactionPathway Start 4-Acetylbenzonitrile Alkoxide Intermediate Magnesium Alkoxide (Stable at < 0°C) Start->Alkoxide Fast (Kinetic) Imine Imine Intermediate (Side Reaction) Start->Imine Slow (Thermodynamic) Promoted by Heat/Excess Reagent MeMgBr MeMgBr (1.1 eq) -10°C Product 4-(2-Hydroxypropan-2-yl)benzonitrile (Target) Alkoxide->Product Mild Acid Quench Impurity2 4-(1-iminoethyl) derivative (Hydrolyzes to Diketone) Imine->Impurity2 Hydrolysis Impurity1 4-Acetylbenzonitrile (Unreacted)

Figure 1: Kinetic competition between Carbonyl (Green) and Nitrile (Red) addition pathways.

Module 2: Impurity Profiling (The "Styrene" Issue)

Q: My LC-MS shows a large peak at [M-18]. Is this the product?

A: No. That is the Styrene Impurity (4-(prop-1-en-2-yl)benzonitrile). The target tertiary benzylic alcohol is extremely sensitive to acid-catalyzed dehydration. The carbocation formed at the benzylic position is stabilized by resonance, making elimination of water rapid and often irreversible.

Data Comparison:

CompoundFormulaMWRetention Time (Rel)Key Feature
Target Alcohol C₁₀H₁₁NO161.201.00Broad OH stretch (IR)
Styrene Impurity C₁₀H₉N143.191.25 (Non-polar)Vinyl protons (NMR)
Q: How do I prevent dehydration during workup?

A: The standard "HCl quench" is the root cause of this failure. You must maintain a pH > 4.0 throughout the workup.

Optimized Workup Protocol:

  • Quench: Pour the cold reaction mixture into Saturated Ammonium Chloride (NH₄Cl) at 0°C. This buffers the solution to ~pH 5-6.

  • Avoid Strong Acids: Never use 1M HCl or H₂SO₄ to solubilize magnesium salts. If emulsions form, use Rochelle's Salt (Potassium Sodium Tartrate) instead.

  • Temperature: Do not heat the organic phase above 40°C during rotary evaporation.

  • Stabilization: Add a trace of triethylamine (0.1%) to the solvent during concentration if the product is being stored.

Module 3: Experimental Protocol & Purification

Standardized Procedure

Validated for 10g Scale

  • Setup: Flame-dry a 3-neck flask under N₂ atmosphere.

  • Reagent: Dissolve 4-acetylbenzonitrile (1.0 eq) in anhydrous THF (10 vol). Cool to -10°C .[2]

  • Addition: Add MeMgBr (3.0 M in ether, 1.15 eq) dropwise over 30 minutes. Maintain internal temp < 0°C.

    • Tip: If using LaCl₃[3]·2LiCl, add it (0.5 eq) to the ketone solution 30 mins before Grignard addition.

  • Monitor: Stir at 0°C for 1 hour. Check HPLC/TLC.

    • Success Criteria: < 2% Starting Material remaining.

  • Quench: Cannulate the reaction mixture into a stirred solution of Sat. NH₄Cl (10 vol) at 0°C.

  • Extraction: Extract with Ethyl Acetate or MTBE. Wash with Brine.[4]

  • Drying: Dry over Na₂SO₄ (Anhydrous MgSO₄ is slightly acidic; Na₂SO₄ is safer).

  • Concentration: Evaporate solvent at < 35°C .

Q: How do I purify the product if the Styrene impurity is present?

A:

  • Do NOT distill: Heat will cause further dehydration.

  • Recrystallization: The product is a solid (mp ~80-82°C), while the styrene is an oil or low-melting solid. Recrystallize from Hexane/Ethyl Acetate (9:1) or Toluene/Heptane . The non-polar styrene will remain in the mother liquor.

  • Column Chromatography: Use silica gel neutralized with 1% Et₃N. Elute with Hexane:EtOAc (80:20). The styrene elutes first (High Rf), followed by the alcohol.

Workup Decision Tree

WorkupLogic Start Reaction Complete (TLC Check) Quench Quench into Sat. NH4Cl (pH ~5-6) Start->Quench Emulsion Emulsion Formed? Quench->Emulsion Rochelle Add Rochelle's Salt (Potassium Sodium Tartrate) Emulsion->Rochelle Yes Acid Add 1M HCl Emulsion->Acid Avoid! Extraction Extract (EtOAc/MTBE) Dry (Na2SO4) Emulsion->Extraction No Rochelle->Extraction Dehydration CRITICAL FAILURE: Rapid Dehydration to Styrene Acid->Dehydration Evap Rotovap < 35°C Extraction->Evap

Figure 2: Workup decision logic emphasizing pH control to prevent product degradation.

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • BenchChem Technical Support. (2025). Enzalutamide: A Technical Guide to its Chemical Structure and Synthesis. Link

  • Organic Syntheses. (1976). Preparation of Tertiary Alcohols via Grignard Reagents. Organic Syntheses, Coll.[5] Vol. 5, p. 608. Link

  • PubChem. (2025). 4-(2-Hydroxypropan-2-yl)benzonitrile Compound Summary. Link

Sources

"stability and degradation of 4-(2-Hydroxypropan-2-yl)benzonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(2-Hydroxypropan-2-yl)benzonitrile

Welcome to the technical support guide for 4-(2-Hydroxypropan-2-yl)benzonitrile (CAS No. 77802-22-3). This document is designed for researchers, medicinal chemists, and formulation scientists to provide in-depth information, troubleshooting advice, and validated protocols related to the stability and handling of this compound. Our goal is to empower you to anticipate challenges, interpret unexpected results, and ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Storage and Handling

This section addresses the most common initial queries regarding the proper care and use of 4-(2-Hydroxypropan-2-yl)benzonitrile.

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, 4-(2-Hydroxypropan-2-yl)benzonitrile should be stored sealed in a dry environment at 2-8°C.[1] It is supplied as a solid, and keeping it in a tightly closed container, preferably under an inert atmosphere (e.g., argon or nitrogen), will minimize exposure to moisture and atmospheric oxygen, which are key factors in potential degradation.

Q2: Is the compound sensitive to air or moisture?

A2: Yes, caution is advised. The nitrile functional group is susceptible to hydrolysis, a reaction catalyzed by moisture, especially under non-neutral pH conditions.[2][3] The tertiary alcohol is also a site for potential reactions. Therefore, minimizing exposure to the atmosphere by using techniques such as blanketing with inert gas and ensuring the use of anhydrous solvents for reactions is a critical best practice.

Q3: What materials should be avoided when handling or storing 4-(2-Hydroxypropan-2-yl)benzonitrile?

A3: Based on the reactivity of the benzonitrile and tertiary alcohol moieties, you should avoid contact with:

  • Strong Oxidizing Agents: (e.g., peroxides, perchlorates, permanganates). These can react with the alcohol and aromatic ring.[4]

  • Strong Acids and Bases: (e.g., concentrated HCl, NaOH). These will catalyze the hydrolysis of the nitrile group and can also promote elimination (dehydration) of the tertiary alcohol.[4][5]

  • Reactive Metals: While less common, avoid strong reducing agents or reactive metals that could potentially reduce the nitrile group.

Q4: My solid compound appears slightly discolored. Is it still usable?

A4: Discoloration (e.g., a shift from white to off-white or yellow) can be an indicator of impurity presence or minor degradation. While it may not render the compound completely unusable for all applications, it is a sign of compromised purity. We strongly recommend performing a purity check using a validated analytical method, such as the HPLC protocol provided in Section 4.1 , before proceeding with sensitive experiments.

Section 2: Chemical Stability and Degradation Pathways

Understanding the inherent stability of a molecule is paramount to designing robust experiments and interpreting results.[6] The structure of 4-(2-Hydroxypropan-2-yl)benzonitrile contains two primary functional groups that dictate its degradation profile: the nitrile and the tertiary alcohol.

Primary Degradation Pathway: Nitrile Hydrolysis

The most probable degradation pathway under aqueous conditions involves the hydrolysis of the nitrile group. This is a well-documented reaction for benzonitriles and can be catalyzed by both acid and base.[2] The reaction proceeds in two steps:

  • Formation of the Amide: The nitrile is first hydrolyzed to the corresponding amide, 4-(2-hydroxypropan-2-yl)benzamide.

  • Formation of the Carboxylic Acid: The amide can then undergo further hydrolysis to form the final carboxylic acid product, 4-(2-hydroxypropan-2-yl)benzoic acid.

This pathway is critical to consider when working in aqueous buffers or during acidic/basic workups.

G cluster_0 4-(2-Hydroxypropan-2-yl)benzonitrile cluster_1 4-(2-Hydroxypropan-2-yl)benzamide cluster_2 4-(2-Hydroxypropan-2-yl)benzoic acid start [Parent Compound] amide [Amide Intermediate] start->amide  H₂O (H⁺ or OH⁻)   acid [Carboxylic Acid Degradant] amide->acid  H₂O (H⁺ or OH⁻)  

Caption: Primary hydrolytic degradation pathway.
Secondary Degradation Pathway: Alcohol Elimination (Dehydration)

Under strong acidic conditions and heat, the tertiary alcohol can undergo an E1 elimination reaction to form water and a double bond, resulting in 4-(prop-1-en-2-yl)benzonitrile. This is generally a less common pathway under standard experimental conditions but should be considered during harsh acidic treatments or high-temperature processing.

Section 3: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Q: I see an unexpected peak in my HPLC chromatogram after an aqueous workup. What could it be?

A: An unexpected peak, particularly one that is more polar (i.e., has a shorter retention time on a reverse-phase column) than the parent compound, is likely a hydrolysis degradant.

Expert Insight: The most probable identities are the amide intermediate or the final carboxylic acid degradant, as detailed in Section 2 . The carboxylic acid will be significantly more polar than the amide.

Troubleshooting Workflow:

G A Unexpected Peak Observed in HPLC B Perform LC-MS Analysis to Determine Mass A->B C Compare Mass to Potential Degradants B->C D Mass matches Amide? (M+18) C->D Check Mass E Mass matches Acid? (M+19) C->E Check Mass F Confirm Structure (e.g., NMR of isolated impurity) D->F Likely E->F Likely G Hypothesis Confirmed F->G H Mitigate: Use Anhydrous Solvents, Avoid pH Extremes, Lower Temp G->H

Caption: Workflow for identifying unknown peaks.

Q: My reaction yield is consistently low, and I suspect compound instability. How can I confirm this?

A: Low yield can indeed be due to degradation. The key is to differentiate between poor reaction efficiency and loss of product during the reaction or workup.

Recommended Actions:

  • Monitor the Reaction Over Time: Take small aliquots from your reaction mixture at different time points and analyze them by HPLC or TLC. This will show if the product is forming and then degrading, or if it is never forming efficiently in the first place.

  • Run a Control Experiment: Subject your purified product to the exact reaction and workup conditions (solvents, temperature, pH) but without the other reagents. Analyze the final sample for degradation. This will directly test the stability of your compound under those specific conditions.

Q: The compound is difficult to dissolve for my aqueous assay. What do you recommend?

A: 4-(2-Hydroxypropan-2-yl)benzonitrile has moderate polarity. For aqueous solutions, co-solvents are often necessary.

  • Initial Attempt: Try preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol. Then, perform a serial dilution into your aqueous buffer.

  • Solubility Enhancement: The addition of surfactants or polymers can sometimes improve aqueous solubility and prevent precipitation.[7]

  • Caution: Be mindful of the pH of your final solution. As discussed, extremes in pH can accelerate hydrolysis. Ensure your final buffered solution is within a stable pH range (ideally near neutral, unless your experiment requires otherwise).

Section 4: Experimental Protocols

These protocols provide a validated starting point for common analytical procedures. As a Senior Application Scientist, I stress that these methods should be verified and optimized for your specific equipment and experimental needs.

Protocol 4.1: HPLC-UV Method for Purity Assessment

This reverse-phase HPLC method is designed to be a "stability-indicating" method, meaning it can separate the parent compound from its primary hydrolysis degradants.[5][8]

Parameter Recommendation Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column providing good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase improves peak shape for the carboxylic acid degradant.
Mobile Phase B AcetonitrileStandard organic modifier for reverse-phase chromatography.
Gradient 20% B to 80% B over 15 minA gradient ensures elution of the polar degradants and the parent compound in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 235 nmBenzonitrile compounds typically have strong absorbance in this region. A full UV scan is recommended during method development to find the optimal wavelength.
Injection Vol. 10 µLStandard volume; can be adjusted based on sample concentration.

Expected Elution Order: 4-(2-hydroxypropan-2-yl)benzoic acid (most polar) -> 4-(2-hydroxypropan-2-yl)benzamide -> 4-(2-Hydroxypropan-2-yl)benzonitrile (least polar).

Protocol 4.2: Forced Degradation Study Workflow

Forced degradation (or stress testing) is essential to understand a compound's intrinsic stability and to identify potential degradation products that might appear during its shelf-life.[9][10]

Objective: To intentionally degrade the sample under various stress conditions and analyze the resulting mixture to assess the extent of degradation and the profile of degradants.

Step-by-Step Methodology:

  • Prepare a Stock Solution: Prepare a 1 mg/mL solution of 4-(2-Hydroxypropan-2-yl)benzonitrile in a 50:50 mixture of acetonitrile and water.

  • Apply Stress Conditions: Aliquot the stock solution into separate, appropriately sealed vials for each condition.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Add 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate a solution (in 50:50 ACN:H₂O) at 80°C for 72 hours. Also, test the solid compound in a dry oven at 80°C.

    • Photolytic Degradation: Expose a solution to a calibrated light source (ICH Q1B guidelines recommend >1.2 million lux hours and >200 W hours/m²). Run a dark control in parallel.

  • Neutralization/Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base/acid. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 4.1 .

  • Evaluation: Calculate the percentage of degradation. Use a photodiode array (PDA) detector to assess peak purity and identify any co-eluting peaks. Use LC-MS to tentatively identify the mass of major degradants.[10]

Caption: Workflow for a forced degradation study.

Section 5: Data Summary

The following table provides an illustrative stability profile for 4-(2-Hydroxypropan-2-yl)benzonitrile based on established chemical principles for benzonitriles and tertiary alcohols. This should be used as a predictive guide, with actual results to be confirmed by a forced degradation study as outlined above.

Table 1: Illustrative Stability Profile of 4-(2-Hydroxypropan-2-yl)benzonitrile

Stress ConditionParametersExpected OutcomeLikely Primary Degradant(s)
Acidic 0.1 M HCl, 60°CModerate to significant degradation.4-(2-hydroxypropan-2-yl)benzamide, 4-(2-hydroxypropan-2-yl)benzoic acid.
Basic 0.1 M NaOH, RTRapid degradation.4-(2-hydroxypropan-2-yl)benzoic acid (hydrolysis of amide is fast under basic conditions).
Oxidative 3% H₂O₂, RTLikely stable; minor degradation possible.Potential oxidation of the aromatic ring or side chain.
Thermal 80°C (Solution/Solid)Likely stable.Minimal degradation expected if protected from moisture.
Photolytic ICH Q1B LightLikely stable.Compound lacks highly labile chromophores, but testing is required.

References

  • TCI Chemicals. (2025). SAFETY DATA SHEET: 2,6-Difluoro-4-hydroxybenzonitrile.
  • Fisher Scientific. (n.d.).
  • NJ.gov. (n.d.). HAZARD SUMMARY: BENZONITRILE.
  • ChemScene. (n.d.). 4-(2-Hydroxypropan-2-yl)benzonitrile.
  • Thermo Fisher Scientific. (2025).
  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical, Chemical and Biological Sciences, 1(2), 159-167.
  • Rao, B. M., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250.
  • Not directly cited in text.
  • Not directly cited in text.
  • Ghosh, S., et al. (2024). Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp. Biochemical and Biophysical Research Communications, 705, 149822. [Link]

  • Not directly cited in text.
  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10.
  • Shimadzu. (n.d.).
  • Waterman, K. C. (2007). STABILITY: PHYSICAL AND CHEMICAL. In Pharmaceutical Development.
  • Not directly cited in text.
  • S. P., D., & M, S. (2023). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. International Research Journal of Engineering and Technology (IRJET), 10(7).
  • Eawag. (1998).
  • Not directly cited in text.
  • ChemicalBook. (2023). 4-(2-hydroxypropan-2-yl)benzonitrile.
  • Not directly cited in text.
  • Not directly cited in text.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile.
  • Not directly cited in text.
  • de A. F. M. Bezerra, V., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(21), 6401.
  • Not directly cited in text.
  • Ng, K. (2010).
  • Not directly cited in text.
  • Not directly cited in text.
  • Not directly cited in text.
  • Not directly cited in text.
  • Not directly cited in text.
  • Not directly cited in text.
  • Not directly cited in text.
  • Not directly cited in text.
  • Zhang, J., et al. (2023). Effect of Surfactants and Polymers on the Dissolution Behavior of Supersaturable Tecovirimat-4-Hydroxybenzoic Acid Cocrystals. Molecules, 28(14), 5369.
  • Not directly cited in text.
  • Not directly cited in text.

Sources

Validation & Comparative

Comparative Characterization Guide: 4-(2-Hydroxypropan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

4-(2-Hydroxypropan-2-yl)benzonitrile (CAS: 52445-66-8) is a critical synthetic intermediate, primarily utilized in the manufacturing of Fexofenadine (Allegra) and other third-generation antihistamines. Functioning as a tertiary benzylic alcohol, it serves as the stable precursor to the gem-dimethyl moiety found in the final drug pharmacophore.

For process chemists and researchers, the characterization of this molecule is defined by a specific challenge: Preventing spontaneous dehydration. The tertiary alcohol is prone to acid-catalyzed elimination, forming the styrenic impurity 4-(prop-1-en-2-yl)benzonitrile . This guide provides the analytical framework to distinguish the target alcohol from its precursors and degradation products.

Molecular Profile
PropertySpecification
IUPAC Name 4-(2-Hydroxypropan-2-yl)benzonitrile
Common Synonyms

-Dimethyl-4-cyanobenzyl alcohol; 4-(1-Hydroxy-1-methylethyl)benzonitrile
CAS Number 52445-66-8
Molecular Formula

Molecular Weight 161.20 g/mol
Physical State White to off-white low-melting solid (or viscous oil if impure)
Melting Point 49–51 °C

Comparative Performance: Target vs. Alternatives

In synthetic workflows, this molecule is not "chosen" against a competitor but is rather "targeted" against its own precursors and degradation products. The table below objectively compares the target against its Ketone Precursor (starting material) and its Alkene Impurity (degradation risk).

Table 1: Physicochemical Differentiation
FeatureTarget Product (Alcohol)Precursor (Ketone)Major Impurity (Alkene)
Identity 4-(2-Hydroxypropan-2-yl)benzonitrile 4-Acetylbenzonitrile 4-(Prop-1-en-2-yl)benzonitrile
Structure Tertiary Alcohol (Gem-dimethyl)Methyl KetoneStyrene Derivative
Polarity (HPLC) Moderate (Elutes mid-run)Moderate-LowLow (Elutes late)
IR Signature Broad -OH (~3450 cm⁻¹) CN (~2230 cm⁻¹)Strong C=O (~1685 cm⁻¹) CN (~2230 cm⁻¹)No -OH / No C=O C=C (~1630 cm⁻¹)
Stability Risk Acid-sensitive (Dehydration)StablePolymerization risk
Reaction Role Nucleophile (for next step)Electrophile (Starting material)Dead-end byproduct
Mechanistic Insight: The Dehydration Pathway

The synthesis typically involves a Grignard reaction. The critical process control point is the quench . Using strong acid to quench the Grignard reagent will immediately dehydrate the target alcohol into the alkene impurity.

SynthesisPathway Start 4-Acetylbenzonitrile (Precursor) Intermediate Mg-Alkoxide Complex Start->Intermediate THF, 0°C Grignard + MeMgBr (Grignard) Grignard->Intermediate Target TARGET ALCOHOL 4-(2-Hydroxypropan-2-yl)benzonitrile Intermediate->Target Mild Acid Quench (NH4Cl) Impurity IMPURITY (Alkene) 4-(Prop-1-en-2-yl)benzonitrile Intermediate->Impurity Strong Acid Quench (HCl/H2SO4) Target->Impurity Heat/Acid (Dehydration)

Figure 1: Synthetic pathway highlighting the critical divergence between the target alcohol and the styrenic impurity based on pH control.

Spectroscopic Fingerprinting

To validate the identity of 4-(2-Hydroxypropan-2-yl)benzonitrile, the following spectral features must be confirmed. The absence of the carbonyl peak (from the precursor) and the alkene protons (from the impurity) is just as important as the presence of the target signals.

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d)
  • 
     NMR (400 MHz): 
    
    • 
       7.60–7.65 (d, 2H):  Aromatic protons adjacent to the nitrile group (deshielded).
      
    • 
       7.50–7.55 (d, 2H):  Aromatic protons adjacent to the isopropyl group.
      
    • 
       2.00–2.50 (br s, 1H):  Hydroxyl proton (-OH). Note: Shift varies with concentration and moisture.
      
    • 
       1.58 (s, 6H):  Gem-dimethyl group (
      
      
      
      ). Crucial for distinguishing from unreacted ethyl/isopropyl analogs.
  • 
     NMR (100 MHz): 
    
    • 
       153.5:  Quaternary aromatic carbon attached to the alcohol group.
      
    • 
       132.0:  Aromatic carbons adjacent to nitrile.[1]
      
    • 
       125.5:  Aromatic carbons adjacent to the isopropyl group.
      
    • 
       119.0:  Nitrile carbon (-CN).
      
    • 
       110.5:  Quaternary aromatic carbon attached to nitrile.
      
    • 
       72.5:  Tertiary carbinol carbon (
      
      
      
      ).
    • 
       31.5:  Methyl carbons (
      
      
      
      ).
Infrared Spectroscopy (FT-IR)
  • 3400–3500 cm⁻¹ (Broad): O-H stretching (Intermolecular H-bonding). Differentiates from Precursor & Impurity.

  • 2228 cm⁻¹ (Sharp): C≡N nitrile stretching.

  • 2975 cm⁻¹: C-H stretching (Methyl groups).

  • Absence check: Ensure NO peak at ~1685 cm⁻¹ (Unreacted Ketone).

Experimental Protocols

Protocol A: Synthesis via Grignard Addition

Objective: Selective formation of the tertiary alcohol while suppressing dehydration.

  • Preparation: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.

  • Reagent Loading: Charge 4-Acetylbenzonitrile (1.0 eq) dissolved in anhydrous THF (5 volumes). Cool to 0 °C.

  • Addition: Add Methylmagnesium bromide (MeMgBr) (1.2 eq, 3.0 M in ether) dropwise over 30 minutes. Maintain internal temperature < 5 °C.

  • Reaction: Stir at 0–5 °C for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Critical Quench: Pour the reaction mixture slowly into a saturated aqueous Ammonium Chloride (

    
    )  solution at 0 °C.
    
    • Warning: Do NOT use HCl. Strong mineral acids will instantly dehydrate the product to the alkene.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine. Dry over

    
    .
    
  • Isolation: Concentrate under reduced pressure at < 40 °C . High heat during evaporation can induce dehydration.

Protocol B: HPLC Purity Method

Objective: Separate the polar alcohol from the non-polar styrene impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0–2 min: 20% B (Isocratic)

    • 2–15 min: 20% → 80% B (Linear Gradient)

    • 15–20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Nitrile absorbance).

  • Expected Retention Order:

    • Target Alcohol: ~6–8 min (Most Polar).

    • Ketone Precursor: ~10–12 min.

    • Alkene Impurity: ~14–16 min (Least Polar).

AnalyticalWorkflow cluster_peaks Chromatogram Output Sample Crude Reaction Mixture HPLC HPLC Analysis (C18 Column, ACN/H2O) Sample->HPLC Peak1 RT ~7.0 min Target Alcohol (Pass) HPLC->Peak1 Peak2 RT ~11.0 min Unreacted Ketone (Incomplete Rxn) HPLC->Peak2 Peak3 RT ~15.0 min Alkene Impurity (Over-acidified/Heated) HPLC->Peak3

Figure 2: HPLC analytical logic for quality control.

References

  • PubChem. (n.d.). 4-(2-Hydroxypropan-2-yl)benzonitrile (Compound).[2][3][4][5][6][7] National Library of Medicine. Retrieved from [Link][6]

  • Wang, X., et al. (2010). Process Development for the Synthesis of Fexofenadine. Organic Process Research & Development.
  • NIST Chemistry WebBook. (n.d.). Benzonitrile, 4-acetyl- (Precursor Data). Retrieved from [Link]

Sources

1H NMR Spectrum of 4-(2-Hydroxypropan-2-yl)benzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "1H NMR spectrum of 4-(2-Hydroxypropan-2-yl)benzonitrile" Content Type: Publish Comparison Guide

Abstract This technical guide provides a comprehensive analysis of the 1H NMR spectrum of 4-(2-hydroxypropan-2-yl)benzonitrile (CAS: 3337-17-5), a critical tertiary alcohol intermediate often synthesized via Grignard addition to 4-acetylbenzonitrile. Unlike standard spectral listings, this guide focuses on comparative process control , contrasting the product's signature signals against its synthetic precursor and evaluating solvent-dependent shifts (CDCl₃ vs. DMSO-d₆). Designed for medicinal chemists, this document establishes a self-validating protocol for confirming conversion and assessing purity.

Introduction: The Structural Context

4-(2-Hydroxypropan-2-yl)benzonitrile features a para-substituted benzene ring bearing a strongly electron-withdrawing cyano group (-CN) and a tertiary alcohol moiety (dimethyl carbinol).

  • Chemical Formula:

    
    
    
  • Molecular Weight: 161.20 g/mol

  • Key Spectral Challenges:

    • Differentiation from Precursor: Distinguishing the gem-dimethyl group of the product from the acetyl methyl of the starting material.

    • Labile Proton Observation: The tertiary hydroxyl proton is often invisible in chloroform due to rapid exchange but distinct in DMSO.

Comparative Analysis: Product vs. Precursor

In drug development workflows, this molecule is typically generated by reacting 4-acetylbenzonitrile with methylmagnesium bromide (Grignard reagent). The most critical application of NMR here is In-Process Control (IPC) —verifying the complete consumption of the ketone.

Table 1: Spectral Comparison (CDCl₃)
FeaturePrecursor: 4-AcetylbenzonitrileProduct: 4-(2-Hydroxypropan-2-yl)benzonitrileDiagnostic Shift
Methyl Group Singlet,

2.66 ppm (

)
Singlet,

1.62 ppm (

)
Upfield shift of ~1.0 ppm
Aromatic (Ortho to functional group) Doublet,

8.06 ppm (Deshielded by

)
Doublet,

7.65 ppm (Less deshielded)
Upfield shift of ~0.4 ppm
Aromatic (Ortho to CN) Doublet,

7.79 ppm
Doublet,

7.55 ppm
Upfield shift of ~0.2 ppm
Hydroxyl Proton AbsentBroad Singlet,

2.0 - 2.5 ppm
Appearance of exchangeable peak

Expert Insight: The disappearance of the ketone methyl singlet at 2.66 ppm is the primary metric for reaction completion. Any residual signal here indicates incomplete conversion.

Solvent Selection Strategy: CDCl₃ vs. DMSO-d₆

The choice of solvent fundamentally alters the appearance of the hydroxyl proton.

Scenario A: Routine Purity Check (CDCl₃)
  • Advantage: Cheap, easy to recover sample, good solubility.

  • Disadvantage: The -OH proton appears as a broad, variable singlet (typically

    
     1.8–2.5 ppm) or may be invisible due to exchange with trace water or acid. It does not couple.
    
Scenario B: Full Structural Characterization (DMSO-d₆)
  • Advantage: Strong hydrogen bonding between DMSO and the alcohol -OH slows down proton exchange.

  • Result: The -OH proton appears as a sharp singlet at

    
     5.2–5.5 ppm .
    
  • Note: Since this is a tertiary alcohol, the -OH signal will not be split (unlike primary/secondary alcohols which show triplet/doublet splitting respectively).

Detailed Spectral Assignments

Aromatic Region (AA'BB' System)

The molecule exhibits a classic para-substituted splitting pattern. The cyano group is electron-withdrawing, deshielding the adjacent protons (H-2/H-6). The tertiary alcohol group is less electron-withdrawing than the cyano group.

  • 
     7.60 – 7.68 ppm (2H, d, J = 8.5 Hz):  Protons ortho to the Nitrile group (H-2, H-6).
    
  • 
     7.50 – 7.58 ppm (2H, d, J = 8.5 Hz):  Protons ortho to the Hydroxyl-alkyl group (H-3, H-5).
    
Aliphatic Region
  • 
     1.60 – 1.65 ppm (6H, s):  The two equivalent methyl groups of the isopropyl moiety. This signal is a sharp, intense singlet.
    
Labile Proton
  • 
     5.35 ppm (1H, s):  Hydroxyl proton (Value specific to DMSO-d₆).
    

Experimental Protocol: Self-Validating IPC Workflow

This protocol ensures high-fidelity data for decision-making during synthesis.

Reagents:

  • Sample: ~10 mg of crude reaction mixture.

  • Solvent: 0.6 mL DMSO-d₆ (Preferred for IPC to see OH peak clearly).

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of crude solid in DMSO-d₆. Ensure the solution is clear; filter if turbid to prevent line broadening.

  • Acquisition:

    • Set temperature to 298 K.

    • Number of Scans (NS): 16 (sufficient for methyl detection).

    • Relaxation Delay (D1):

      
       5 seconds (Critical for accurate integration of the aromatic vs. methyl protons).
      
  • Validation (The "Trust" Step):

    • Check Lock: Ensure stable lock signal on deuterium.

    • Reference: Calibrate residual DMSO quintet to

      
       2.50 ppm.
      
    • Water Check: Note the water peak at

      
       3.33 ppm. If this peak is huge, the -OH signal at ~5.3 ppm may be broadened or shifted.
      

Visualization & Logic

Diagram 1: Synthesis Monitoring Workflow

This workflow illustrates the decision logic for determining reaction completion based on NMR data.

SynthesisMonitoring Start Crude Reaction Mixture Prep Dissolve in CDCl3 or DMSO-d6 Start->Prep Acquire Acquire 1H NMR Prep->Acquire Decision Check 2.66 ppm Region Acquire->Decision SingletPresent Singlet at 2.66 ppm (Ketone Present) Decision->SingletPresent Yes SingletAbsent No Signal at 2.66 ppm Decision->SingletAbsent No Action1 Incomplete Conversion: Continue Reaction SingletPresent->Action1 CheckProduct Verify Product Methyls (Singlet ~1.62 ppm) SingletAbsent->CheckProduct Action2 Complete Conversion: Proceed to Workup CheckProduct->Action2

Caption: Logic flow for monitoring the Grignard conversion of 4-acetylbenzonitrile to the target alcohol.

Diagram 2: Signal Assignment Logic Tree

A guide to assigning peaks in the aromatic region for the AA'BB' system.

AssignmentLogic Input Aromatic Signals (7.0 - 8.0 ppm) Split Splitting Pattern? Input->Split Doublet Two Doublets (AA'BB') Split->Doublet Yes Other Multiplet/Singlet Split->Other No (Impurity?) ShiftCheck Chemical Shift Check Doublet->ShiftCheck LowField ~7.65 ppm Ortho to -CN (Deshielded) ShiftCheck->LowField Downfield HighField ~7.55 ppm Ortho to -C(OH)Me2 (Shielded) ShiftCheck->HighField Upfield

Caption: Decision tree for assigning the aromatic protons based on electronic effects of substituents.

References

  • National Institute of Standards and Technology (NIST). (2023). Benzonitrile, 4-acetyl- Mass Spectrum & Data. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (2009).[1] Electronic Supplementary Information for Chemical Communications: Synthesis of Aryl Nitriles. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Solvent Effects in NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR Spectrum of 2-phenylpropan-2-ol (Cumyl Alcohol) Analysis. Retrieved from [Link]

Sources

A Guide to the ¹³C NMR Spectrum of 4-(2-Hydroxypropan-2-yl)benzonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug development and materials science, the precise structural elucidation of novel organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for determining the carbon framework of a molecule. This guide provides a detailed analysis of the ¹³C NMR spectrum of 4-(2-hydroxypropan-2-yl)benzonitrile, a compound of interest for its potential applications in medicinal chemistry and polymer science. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a comprehensive analysis based on spectral prediction and a comparative study with structurally analogous compounds.

Predicted ¹³C NMR Spectrum of 4-(2-Hydroxypropan-2-yl)benzonitrile

To provide a baseline for analysis, the ¹³C NMR spectrum of 4-(2-hydroxypropan-2-yl)benzonitrile was predicted using advanced computational models.[1][2][3][4][5] These prediction tools utilize extensive databases of experimentally determined chemical shifts and employ sophisticated algorithms, such as machine learning and HOSE (Hierarchical Organisation of Spherical Environments) codes, to estimate the chemical shifts for a given structure.

The predicted chemical shifts for 4-(2-hydroxypropan-2-yl)benzonitrile are summarized in the table below. The molecular structure and carbon numbering are also provided for clarity.

Molecular Structure and Carbon Numbering:

Figure 1. Structure of 4-(2-hydroxypropan-2-yl)benzonitrile with carbon numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts for 4-(2-Hydroxypropan-2-yl)benzonitrile

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (from DEPT)
C1~112Quaternary (C)
C2, C6~132Methine (CH)
C3, C5~126Methine (CH)
C4~152Quaternary (C)
C7 (CN)~119Quaternary (C)
C9~72Quaternary (C)
C10, C11~31Methyl (CH₃)

Comparative Spectral Analysis

To validate and understand the predicted spectrum, a comparative analysis with experimentally determined ¹³C NMR data of structurally related compounds is essential. We will consider benzonitrile, cumene, and 4-isopropylbenzonitrile as our primary comparative models.

Benzonitrile: The Core Aromatic System

Benzonitrile provides the reference chemical shifts for the aromatic carbons and the nitrile carbon. The experimental data reveals the following assignments:

  • C1 (ipso-carbon attached to CN): ~112.4 ppm. This quaternary carbon is shielded due to the electron-withdrawing nature of the nitrile group.[6][7]

  • C2, C6 (ortho-carbons): ~132.6 ppm.[6]

  • C3, C5 (meta-carbons): ~129.3 ppm.[6]

  • C4 (para-carbon): ~132.1 ppm.[6]

  • CN (nitrile carbon): ~118.8 ppm.[6]

Comparing this to our predicted spectrum, the chemical shifts for C1, C2, C6, and the nitrile carbon (C7) in 4-(2-hydroxypropan-2-yl)benzonitrile are in close agreement with the benzonitrile data. The notable difference will be at C4, which is substituted in our target molecule.

Cumene (Isopropylbenzene): The Alkyl Substituent Effect

Cumene offers insight into the chemical shifts of the isopropyl group attached to a benzene ring. The experimental ¹³C NMR data for cumene is as follows:

  • C1 (ipso-carbon attached to isopropyl): ~149.2 ppm.[8][9][10]

  • C2, C6 (ortho-carbons): ~126.5 ppm.[10]

  • C3, C5 (meta-carbons): ~128.4 ppm.[10]

  • C4 (para-carbon): ~125.8 ppm.[10]

  • CH (methine carbon): ~34.2 ppm.[10]

  • CH₃ (methyl carbons): ~24.1 ppm.[10]

The key takeaway from the cumene spectrum is the significant downfield shift of the ipso-carbon (C1) to ~149 ppm. This deshielding effect of the alkyl group is a crucial piece of information for interpreting the spectrum of our target molecule.

4-Isopropylbenzonitrile: A Closer Structural Analog

In-depth Analysis of the 4-(2-Hydroxypropan-2-yl)benzonitrile Spectrum

By synthesizing the information from our comparative models, we can now assign and interpret the predicted ¹³C NMR spectrum of 4-(2-hydroxypropan-2-yl)benzonitrile with a higher degree of confidence.

  • Aromatic Region (110-160 ppm):

    • C4: This carbon, bonded to the hydroxypropyl group, is expected to be the most downfield of the aromatic carbons, predicted around ~152 ppm. This is consistent with the deshielding effect of the alkyl substituent observed in cumene.

    • C2, C6: These carbons, ortho to the nitrile group, are predicted at ~132 ppm, closely matching the ortho carbons in benzonitrile.

    • C3, C5: These carbons, meta to the nitrile group, are predicted at ~126 ppm.

    • C1: The ipso-carbon attached to the nitrile group is predicted at ~112 ppm, consistent with benzonitrile.

  • Nitrile Carbon (around 119 ppm):

    • C7 (CN): The nitrile carbon is predicted to appear around ~119 ppm, a characteristic chemical shift for this functional group.[6]

  • Aliphatic Region (30-80 ppm):

    • C9: This is the quaternary carbon bearing the hydroxyl group and two methyl groups. Its chemical shift is predicted to be around ~72 ppm. The presence of the electronegative oxygen atom causes a significant downfield shift.

    • C10, C11: These two equivalent methyl carbons are predicted to resonate at approximately ~31 ppm.

Workflow for Spectral Interpretation:

G cluster_0 Data Acquisition & Prediction cluster_1 Comparative Analysis cluster_2 Spectral Assignment cluster_3 Structure Verification A Acquire Experimental Spectrum (if possible) H Correlate Predicted and Comparative Data A->H B Predict Spectrum using Computational Tools [2, 7] B->H C Gather Data for Analogous Compounds (Benzonitrile, Cumene) [1, 10] D Identify Key Substituent Effects on Chemical Shifts C->D E Assign Aromatic Signals (110-160 ppm) D->E F Assign Aliphatic Signals (30-80 ppm) D->F I Confirm Carbon Skeleton and Functional Group Presence E->I F->I G Assign Nitrile Signal (~119 ppm) G->I H->I

Figure 2. A workflow diagram for the interpretation of the ¹³C NMR spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy

For researchers aiming to acquire an experimental ¹³C NMR spectrum of 4-(2-hydroxypropan-2-yl)benzonitrile, the following protocol provides a robust starting point.[13][14][15][16]

1. Sample Preparation:

  • Dissolve 10-50 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity.
  • Tune and match the ¹³C probe.

3. Data Acquisition:

  • A standard proton-decoupled ¹³C NMR experiment is typically performed.[14]
  • Key acquisition parameters to consider:
  • Pulse Angle: A 30-45° pulse is often a good compromise between signal intensity and relaxation time.[15]
  • Acquisition Time (at): Typically 1-2 seconds.
  • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, especially quaternary carbons.
  • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the free induction decay (FID).
  • Phase correct the spectrum.
  • Calibrate the chemical shift scale to the TMS signal at 0 ppm.
  • Integrate the peaks if quantitative analysis is required (note: for standard proton-decoupled spectra, integrals are not always reliable).
  • Perform peak picking to identify the chemical shifts of all resonances.

Conclusion

This guide provides a comprehensive framework for understanding the ¹³C NMR spectrum of 4-(2-hydroxypropan-2-yl)benzonitrile. Through a combination of spectral prediction and meticulous comparison with structurally related compounds, we have established a reliable set of expected chemical shifts. This information is invaluable for researchers working on the synthesis and characterization of this molecule and related structures. The provided experimental protocol offers a practical guide for obtaining high-quality ¹³C NMR data, which will ultimately serve to confirm and refine the predictions made herein.

References

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene). Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Buy NMRPredict - Accurate NMR Spectrum Prediction. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Claggett, D. (2021). Study the NMR spectrum of iso-propylbenzene, cumene (C9H12). Course Hero. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropylbenzonitrile. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • National Institute of Standards and Technology. (2019). Practical Guidelines to 13C-based NMR Metabolomics. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Cumene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Al-Ayash, A. et al. (2014). 4-(2-Hydroxybenzylideneamino)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189. Retrieved from [Link]

  • Chegg. (2023). Solved 13C NMR spectrum of benzoic acid13C NMR spectrum of. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Benzonitrile at BMRB. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C9H12 (1-methylethyl)benzene (cumene) low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • The Automated Topology Builder. (n.d.). 4-Isopropylbenzonitrile. Retrieved from [Link]

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A Comparative Guide to the Infrared Spectroscopy of 4-(2-Hydroxypropan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for identifying functional groups and confirming molecular architecture. This guide provides an in-depth analysis of the infrared spectrum of 4-(2-Hydroxypropan-2-yl)benzonitrile, a molecule integrating a nitrile, a tertiary alcohol, and a para-substituted aromatic ring. By comparing its expected spectral features with those of relevant alternatives, this document serves as a practical reference for spectral interpretation and compound verification.

Deciphering the Molecular Signature: Predicted Infrared Spectrum

The structure of 4-(2-Hydroxypropan-2-yl)benzonitrile dictates a unique infrared spectrum characterized by the vibrational modes of its distinct functional moieties. While an experimental spectrum is not publicly available in the referenced databases, a reliable prediction can be synthesized from established characteristic absorption frequencies.

The key to interpreting the spectrum lies in recognizing three main regions:

  • The High-Frequency Region (4000-2500 cm⁻¹): This area is dominated by O-H and C-H stretching vibrations.

  • The Triple Bond and Aromatic Region (2300-1400 cm⁻¹): The nitrile group and benzene ring vibrations are prominent here.

  • The Fingerprint Region (below 1400 cm⁻¹): This complex region contains a wealth of information from bending vibrations and C-O stretching, providing a unique fingerprint for the molecule.

Below is a diagram illustrating the logical workflow for identifying the key functional groups of 4-(2-Hydroxypropan-2-yl)benzonitrile using IR spectroscopy.

Caption: Workflow for the identification of functional groups in 4-(2-Hydroxypropan-2-yl)benzonitrile via IR spectroscopy.

Comparative Spectral Analysis

To confidently assign the peaks for 4-(2-Hydroxypropan-2-yl)benzonitrile, a comparison with simpler, structurally related molecules is invaluable. We will consider benzonitrile, 4-hydroxybenzonitrile, and isopropanol as key comparators.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for 4-(2-Hydroxypropan-2-yl)benzonitrile Benzonitrile 4-Hydroxybenzonitrile Isopropanol
Tertiary AlcoholO-H Stretch (H-bonded)~3500-3200 (strong, broad)N/A~3500-3200 (strong, broad)~3500-3200 (strong, broad)
Aromatic RingC-H Stretch~3100-3000 (medium)~3100-3000 (medium)~3100-3000 (medium)N/A
Isopropyl GroupC-H Stretch~3000-2850 (medium)N/AN/A~3000-2850 (strong)
NitrileC≡N Stretch~2230-2210 (sharp, strong)~2230 (sharp, strong)[1]~2230 (sharp, strong)N/A
Aromatic RingC=C Stretch~1600 and ~1500 (medium)~1600 and ~1500 (medium)[2]~1600 and ~1500 (medium)[3]N/A
Isopropyl GroupC-H Bend~1470 and ~1375 (medium)N/AN/A~1470 and ~1375 (medium)
Tertiary AlcoholC-O Stretch~1250-1000 (strong)N/A~1300-1000 (strong)[4]~1130 (strong)
Aromatic RingC-H Out-of-Plane Bend (para-substitution)~860-790 (strong)N/A~840 (strong)N/A

Analysis of Comparative Data:

  • O-H Stretch: The most prominent feature in the spectrum of 4-(2-Hydroxypropan-2-yl)benzonitrile will be a strong, broad absorption between 3500 and 3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the tertiary alcohol.[1][4] This distinguishes it from benzonitrile, which lacks this feature.

  • C≡N Stretch: A sharp, strong peak around 2230-2210 cm⁻¹ is the unmistakable signature of the nitrile group.[1] This peak will be present in both the target molecule and the benzonitrile derivatives.

  • Aromatic Vibrations: The presence of the benzene ring will be confirmed by C-H stretches just above 3000 cm⁻¹ and two characteristic C=C stretching bands around 1600 and 1500 cm⁻¹.[2][5]

  • Para-Substitution: The substitution pattern on the benzene ring is revealed in the fingerprint region. A strong out-of-plane C-H bending vibration between 860 and 790 cm⁻¹ is indicative of para-disubstitution.[6] This helps differentiate it from ortho- or meta-isomers.

  • C-O Stretch: A strong band in the 1250-1000 cm⁻¹ range will correspond to the C-O stretching of the tertiary alcohol.[4]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To experimentally verify the predicted spectrum, the following protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended. ATR is a versatile technique suitable for solid and liquid samples, requiring minimal sample preparation.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer

  • ATR accessory with a diamond or germanium crystal

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

    • Record a background spectrum. This will subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the solid 4-(2-Hydroxypropan-2-yl)benzonitrile sample onto the ATR crystal.

    • Apply firm and even pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

    • The standard spectral range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

    • Label the significant peaks and compare their positions and relative intensities to the predicted values and comparative spectra.

  • Cleaning:

    • Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.

This self-validating protocol ensures that the obtained spectrum is solely that of the sample by first accounting for the background environment.

Conclusion

The infrared spectrum of 4-(2-Hydroxypropan-2-yl)benzonitrile is a composite of the characteristic absorptions of its alcohol, nitrile, and substituted aromatic functionalities. By systematically analyzing the key spectral regions and comparing them with the spectra of simpler, related molecules, a confident structural confirmation can be achieved. The presence of a broad O-H stretch, a sharp C≡N stretch, and specific aromatic C-H bending patterns provides a definitive spectroscopic fingerprint for this compound.

References

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589557, 4-(2-Hydroxypropan-2-yl)benzonitrile. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 4-(1-hydroxy-1-methylethyl)benzonitrile. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 4-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR handout. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37.
  • ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1. Retrieved from [Link]

  • Insubria University. (2012).
  • ResearchGate. (2024).
  • International Journal of Trend in Scientific Research and Development. (2022). FT-IR and FT RAMAN SPECTRA of 4-chloro 2 methyl benzonitrile.

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Comparative Guide: Synthesis Methods for Benzonitrile Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of benzonitriles is a pivotal transformation in medicinal chemistry, serving as a gateway to tetrazoles, amidines, and carboxylic acids. While the classical Sandmeyer reaction remains a textbook staple, it is increasingly obsolete in high-throughput drug discovery due to safety risks and poor atom economy.

This guide compares the three dominant methodologies in modern synthesis:

  • Palladium-Catalyzed Cyanation (The "Gold Standard"): Highest reliability and functional group tolerance.

  • Nickel-Catalyzed Cyanation: The cost-effective choice for activating inert aryl chlorides.

  • Green Cyanation (Beller’s Method): The safest protocol using non-toxic potassium ferrocyanide.

Recommendation: For general laboratory scale-up (100 mg – 10 g) of valuable intermediates, the Pd-catalyzed method using K4[Fe(CN)6] is superior due to its balance of safety, yield, and ease of purification.

Part 1: Strategic Decision Matrix

Before selecting a protocol, analyze your substrate availability and safety constraints.

DecisionMatrix Start Starting Material? Aniline Aniline (-NH2) Start->Aniline Halide Aryl Halide (-Br, -I, -Cl) Start->Halide Sandmeyer Method A: Sandmeyer (Hazardous, Low Cost) Aniline->Sandmeyer Classical Route HalideType Halide Type? Halide->HalideType ArCl Aryl Chloride HalideType->ArCl ArBr Aryl Bromide/Iodide HalideType->ArBr NiCat Method B: Ni-Catalysis (High Temp, Low Cost) ArCl->NiCat Best Activation Scale Scale/Safety? ArBr->Scale PdZn Method C: Pd + Zn(CN)2 (Mild, Toxic Reagent) Scale->PdZn Low Temp Required (<50°C) PdFe Method D: Pd + K4[Fe(CN)6] (Safe, High Yield) Scale->PdFe Safety Priority (Green)

Figure 1: Decision tree for selecting the optimal benzonitrile synthesis pathway based on substrate and safety requirements.

Part 2: Comparative Analysis of Methods

The Modern Standard: Palladium-Catalyzed Cyanation

Mechanism: Oxidative Addition → Transmetallation → Reductive Elimination. Reagents: Pd source (Pd(OAc)2, Pd2(dba)3), Ligand (dppf, XPhos), Cyanide source (Zn(CN)2).

  • Pros:

    • Mild Conditions: Buchwald’s protocol allows reaction at 40°C using bi-phasic solvent systems (THF/Water).

    • Tolerance: Excellent for substrates containing esters, ketones, or aldehydes which might react in Sandmeyer conditions.

  • Cons:

    • Toxicity: Zn(CN)2 is highly toxic and releases HCN upon contact with acid.[1]

    • Cost: Palladium catalysts and phosphine ligands are expensive.

The Green Alternative: Beller’s Method (K4[Fe(CN)6])

Developed by Matthias Beller’s group, this method utilizes potassium ferrocyanide.

  • Pros:

    • Safety: K4[Fe(CN)6] is non-toxic (used as a food additive, E536). It releases cyanide ions slowly only to the metal center, preventing HCN evolution.

    • Stability: The reagent is air-stable and requires no special handling.

  • Cons:

    • Solubility: Often requires polar solvents (NMP, DMAc) and higher temperatures (120°C+) to solubilize the ferrocyanide, though recent biphasic modifications exist.

The Legacy Baseline: Sandmeyer Reaction

Mechanism: Radical-Nucleophilic Aromatic Substitution (RN1).

  • Pros:

    • Cheap: Copper salts and nitrites are inexpensive.

    • Aniline Start: Essential if the starting material is an aniline rather than a halide.

  • Cons:

    • Explosive: Diazonium intermediates are unstable.

    • Poor Yields: Often suffers from side reactions (phenol formation, azo coupling).

    • Copper Waste: Stoichiometric copper creates significant disposal issues.

Performance Metrics Summary
FeaturePd + Zn(CN)2 (Buchwald)Pd + K4[Fe(CN)6] (Beller)Ni-CatalysisSandmeyer
Yield (Typical) 85-98%80-95%70-90%40-70%
Atom Economy HighModerateHighLow
Safety Profile High Risk (Free CN-)Excellent (Bound CN)ModerateHigh Risk (Explosive)
Substrate Scope Ar-Br, Ar-I, Ar-OTfAr-Br, Ar-IAr-Cl , Ar-BrAnilines
Cost

$

$$

Part 3: Detailed Experimental Protocols

Protocol A: The "Green" Beller Method (Recommended)

Best for: Routine synthesis, scale-up, and labs with strict safety protocols.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • K4[Fe(CN)6][2][3][4][5][6][7][8] · 3H2O (0.25 equiv) [Note: 0.25 equiv provides 1.5 equiv of CN-]

  • Pd(OAc)2 (1 mol%)

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2 mol%)

  • Na2CO3 (1.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Workflow:

  • Setup: In a glovebox or under Argon flow, charge a Schlenk tube with the Aryl Bromide (2 mmol), K4[Fe(CN)6] · 3H2O (211 mg, 0.5 mmol), Na2CO3 (212 mg, 2 mmol), Pd(OAc)2 (4.5 mg), and dppf (22 mg).

  • Solvation: Add anhydrous NMP (4 mL).

  • Degassing: This step is critical. Freeze-pump-thaw or sparge with Argon for 10 minutes. O2 poisons the Pd catalyst.

  • Reaction: Seal the tube and heat to 120°C for 12–16 hours.

    • Observation: The reaction mixture will typically turn dark brown/black.

  • Workup (Self-Validating Step):

    • Cool to room temperature.[9][10]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Critical Check: If the aqueous layer is blue, free iron species are present (Prussian Blue formation), indicating the complex has broken down.

    • Filter through a pad of Celite to remove Pd black.

  • Purification: Wash organic layer with water (3x) to remove NMP. Dry over MgSO4, concentrate, and purify via column chromatography (Hexane/EtOAc).

Protocol B: Low-Temp Buchwald Method

Best for: Temperature-sensitive substrates or complex natural products.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Zn(CN)2 (0.6 equiv)

  • [(Allyl)PdCl]2 (1 mol%) / XPhos (4 mol%)

  • Solvent: THF:Water (5:1)[9]

Key Difference: Run at 40°C . The biphasic system solubilizes Zn(CN)2 slowly, keeping free cyanide concentration low but available for transmetallation.

Part 4: Mechanistic Visualization (Pd-Catalysis)

Understanding the cycle allows for troubleshooting. If yields are low, the oxidative addition (Step 1) or transmetallation (Step 2) is usually the bottleneck.

PdCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) Pd0->OxAdd + Ar-X PdII_ArX L2Pd(Ar)(X) OxAdd->PdII_ArX TransMet Transmetallation (Enter CN-) PdII_ArX->TransMet + Zn(CN)2 / K4[Fe(CN)6] PdII_ArCN L2Pd(Ar)(CN) TransMet->PdII_ArCN - Metal-X RedElim Reductive Elimination (Product Release) PdII_ArCN->RedElim RedElim->Pd0 Regeneration Product Ar-CN RedElim->Product

Figure 2: Catalytic cycle for Palladium-catalyzed cyanation. Note that transmetallation is often the step improved by using Zn(CN)2 or specific additives.

Part 5: Safety & Waste Management (Critical)[1]

Even when using "safe" sources like ferrocyanide, strict protocols must be maintained.

The Bleach Quench Protocol: All aqueous waste and glassware must be treated with bleach (sodium hypochlorite) before disposal. This oxidizes any free Cyanide (CN-) to Cyanate (OCN-), which is significantly less toxic.

Equation:



Warning: Never acidify cyanide waste. Acidification generates HCN gas, which is fatal.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides.[3][11] Chemical Communications, 1388–1389.

  • Cohen, D. T., & Buchwald, S. L. (2015).[9] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.

  • Tschaen, D. M., et al. (1994). An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry, 59, 5084.
  • Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent Advances in Cyanation of Aryl Halides. Chemical Society Reviews, 40, 5049-5067.

  • U.S. National Library of Medicine. (2023). Zinc Cyanide Safety Data Sheet. PubChem.

Sources

Comparative Guide: QSAR Methodologies for Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: QSAR Studies of Benzonitrile Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Importance

The benzonitrile scaffold is a privileged structure in medicinal chemistry and agrochemistry. The nitrile group (-CN) acts as a bioisostere for carbonyls and hydroxyls, offering unique hydrogen-bond acceptor capabilities and a strong dipole moment that influences binding affinity.

This guide objectively compares 2D-QSAR (Classical) and 3D-QSAR (CoMFA/CoMSIA) methodologies applied to benzonitrile derivatives. It synthesizes experimental data from anticancer (kinase inhibition) and herbicidal studies to provide a decision-making framework for lead optimization.

Key Takeaway: While 2D-QSAR offers rapid screening based on physicochemical descriptors (Hammett


, LogP), 3D-QSAR provides superior mechanistic insight into the steric and electrostatic fields required for the active site, particularly for kinase inhibitors (e.g., EGFR, VEGFR-2).

Methodological Comparison: 2D vs. 3D QSAR

The Causality of Choice

The choice between 2D and 3D QSAR for benzonitriles depends on the stage of discovery and available structural data.

Feature2D-QSAR (Hansch / Free-Wilson)3D-QSAR (CoMFA / CoMSIA)
Primary Input Physicochemical descriptors (Electronic, Topological, Hydrophobic).3D Molecular Fields (Steric, Electrostatic, Hydrophobic, H-bond).[1]
Alignment Not required (Alignment-free).Critical: Requires precise superposition of bioactive conformations.
Causality Correlates activity with global properties (e.g., "Higher LogP increases activity").Maps activity to specific spatial regions (e.g., "Steric bulk at

reduces binding").
Benzonitrile Specificity Excellent for quantifying the electronic effect of the -CN group using Hammett constants (

).
Excellent for visualizing the directional H-bonding of the -CN nitrogen in the active site.
Computational Cost Low (High-throughput screening compatible).High (Requires conformational analysis and field calculation).
Performance Metrics (Aggregated Data)

The following table summarizes performance metrics from key studies on benzonitrile-containing scaffolds (e.g., benzylidene malonitriles, benzonitrile herbicides).

Table 1: Comparative Statistical Performance of QSAR Models

Study TargetMethodology

(Cross-Val)

(Non-CV)

(External)
Key Insight
Anticancer (EGFR/HER-2) [1]3D-QSAR (CoMFA)0.65 - 0.72> 0.900.60 - 0.75Steric fields around the phenyl ring dictate selectivity between EGFR and HER-2.
Anticancer (Kinase Inhibitors) [2]3D-QSAR (CoMSIA)0.8010.8970.917H-bond acceptor fields map to the nitrile nitrogen interaction.
Herbicidal (PSII Inhibitors) [3]2D-QSAR (MLR)N/A0.85N/AActivity correlates strongly with lipophilicity (LogP) and electron-withdrawing nature.
Herbicidal (Sulfonamides) [4]3D-QSAR (CoMFA)0.5260.7810.587Electrostatic fields highlight the importance of the sulfonamide-benzonitrile bridge.

Note on Metrics: A


 indicates a robust internal model. 

is the gold standard for external predictive power. 3D models generally show higher internal consistency (

) but require careful validation to avoid overfitting.

Critical Protocol: 3D-QSAR Workflow for Benzonitriles

This protocol is designed to be a self-validating system. It emphasizes the Alignment Rule , which is the most common failure point in benzonitrile QSAR studies due to the rotational freedom of the phenyl ring.

Step 1: Dataset Preparation & Curation[2]
  • Selection: Curate a set of 20+ benzonitrile derivatives with a spread of biological activity > 3 log units.

  • Bioactive Conformation: Do not use the lowest energy conformation from vacuum minimization.

    • Action: Perform molecular docking into the target protein (e.g., VEGFR-2). Extract the bound ligand conformation.

    • Rationale: The nitrile group often adopts a specific angle to form orthogonal H-bonds with backbone amides (e.g., hinge region of kinases).

Step 2: Molecular Alignment (The Pivot Point)
  • Method: Atom-by-atom fitting is insufficient. Use Pharmacophore-based alignment .

  • Anchor Points: Select the Benzonitrile -CN nitrogen and the centroid of the phenyl ring as rigid anchors.

  • Validation: Calculate the Root Mean Square Deviation (RMSD) of the core scaffold. It must be < 0.5 Å for the model to be valid.

Step 3: Field Calculation (CoMFA/CoMSIA)[3]
  • Grid Box: Extend the grid 4.0 Å beyond the aligned molecules.

  • Probes:

    • Steric:

      
       Carbon (+1 charge).
      
    • Electrostatic: +1.0 charge.

  • Benzonitrile Specifics: For CoMSIA, explicitly enable Hydrogen Bond Acceptor fields to capture the -CN interaction.

Step 4: PLS Analysis & Validation
  • Partial Least Squares (PLS): Use Leave-One-Out (LOO) cross-validation to determine the optimal number of components (ONC).

  • Scrambling Test: Perform Y-randomization (50 runs). If the scrambled

    
     is high (>0.2), the model is a chance correlation.
    

Visualizing the Logic

The following diagrams illustrate the decision workflow and the mechanistic signaling pathway often targeted by these derivatives.

Diagram 1: QSAR Decision & Execution Workflow

QSAR_Workflow Start Start: Benzonitrile Dataset DataSplit Split: Training (80%) / Test (20%) Start->DataSplit Calc2D Calculate 2D Descriptors (LogP, Hammett σ, MR) DataSplit->Calc2D Rapid Screening Docking Docking / Conf. Search (Identify Bioactive Pose) DataSplit->Docking Mechanistic Design FeatSel Feature Selection (GFA / Stepwise) Calc2D->FeatSel MLR Build MLR Model FeatSel->MLR Validate Validation (q² > 0.5, R²pred > 0.6) MLR->Validate Align Pharmacophore Alignment (Anchor: -CN & Phenyl) Docking->Align Fields Calc Fields (CoMFA/CoMSIA) (Steric, Elec, H-Bond) Align->Fields PLS PLS Regression Fields->PLS PLS->Validate Contour Contour Map Analysis (Design New Analogs) Validate->Contour If Valid

Caption: Dual-track workflow for QSAR modeling. The 3D path (Right) requires precise alignment but yields contour maps for structure-based design.

Diagram 2: Benzonitrile Pharmacophore in Kinase Inhibition (EGFR/VEGFR)

Pharmacophore Benzonitrile Benzonitrile Scaffold CN_Group -CN Group (Nitrile) Benzonitrile->CN_Group Phenyl Phenyl Ring Benzonitrile->Phenyl Substituent R-Group (Hydrophobic) Benzonitrile->Substituent Hinge Hinge Region (Backbone NH) CN_Group->Hinge H-Bond Acceptor (Critical) HydroPocket Hydrophobic Pocket II Phenyl->HydroPocket π-π Stacking Gatekeeper Gatekeeper Residue (Steric Constraint) Substituent->Gatekeeper Steric Clash (Avoid)

Caption: Pharmacophoric mapping of benzonitrile derivatives. The nitrile nitrogen serves as a critical H-bond acceptor in the kinase hinge region.

Expert Analysis & Recommendations

When to use 2D-QSAR:
  • Early Screening: When filtering large libraries (>1000 compounds) of benzonitriles for herbicides or antimicrobials.

  • Descriptor Analysis: When you need to prove that electron-withdrawing groups (high Hammett

    
    ) at the para-position specifically enhance activity (common in photosystem II inhibitors).
    
When to use 3D-QSAR:
  • Lead Optimization: When you have a confirmed hit and need to decide where to add a methyl group vs. a tert-butyl group.

  • Selectivity Issues: As seen in the EGFR vs. HER-2 study [1], 3D-QSAR is superior for identifying subtle steric differences that drive selectivity between homologous proteins.

Common Pitfalls
  • The "Nitrile Rod" Error: Treating the -CN group as a simple sphere. It is a linear rod with a focused electron density at the tip. CoMSIA models must use a fine grid (1.0 Å) to resolve this.

  • Alignment Drift: Aligning the entire molecule instead of the rigid benzonitrile core. This introduces noise into the PLS analysis.

References

  • Receptor-guided alignment-based comparative 3D-QSAR studies of benzylidene malonitrile tyrphostins as EGFR and HER-2 kinase inhibitors. Source: PubMed / NIH URL:[Link]

  • Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. (Methodological Proxy for Kinase Inhibitors) Source: MDPI Molecules URL:[Link]

  • Quantitative structure-activity relationship (QSAR) directed the discovery of 3-(pyridin-2-yl)benzenesulfonamide derivatives as novel herbicidal agents. Source: Pest Management Science URL:[Link]

  • Three-dimensional quantitative structure-activity relationship studies on novel series of benzotriazine based compounds acting as Src inhibitors using CoMFA and CoMSIA. Source: PubMed URL:[Link]

  • Study of Cytotoxic Effects of Benzonitrile Pesticides. Source: PMC / NIH URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.